cis-2-Methyl-3-hexene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-methylhex-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANHWBWTVLDTP-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015952 | |
| Record name | (3Z)-2-Methylhex-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15840-60-5 | |
| Record name | 3-Hexene, 2-methyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3Z)-2-Methylhex-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-2-Methyl-3-hexene: Structural Formula, Stereochemistry, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-2-Methyl-3-hexene, a significant model compound in stereochemistry and synthetic organic chemistry. This document details its structural formula, stereochemical properties, and the analytical techniques used for its characterization, including spectroscopic data and a plausible synthetic protocol.
Molecular Structure and Properties
This compound, with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol , is an alkene characterized by a carbon-carbon double bond at the third position of the hexane chain. The "cis" designation, or (Z) in IUPAC nomenclature, indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl and isopropyl groups are on the same side of the double bond plane.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| CAS Number | 15840-60-5 |
| Boiling Point | 86-88.4 °C |
| Density | ~0.711 g/cm³ |
| Refractive Index | ~1.399-1.413 |
Structural Parameters
| Parameter | Typical Value |
| C=C Bond Length | ~1.34 Å |
| C-C (sp²-sp³) Bond Length | ~1.50 Å |
| C-C (sp³-sp³) Bond Length | ~1.54 Å |
| C-H (sp²) Bond Length | ~1.09 Å |
| C-H (sp³) Bond Length | ~1.10 Å |
| C=C-C Bond Angle | ~120° |
| H-C-H (sp³) Bond Angle | ~109.5° |
Stereochemistry
The defining stereochemical feature of this compound is the arrangement of substituents around the C3=C4 double bond. The restricted rotation around this bond gives rise to geometric isomerism. In the cis isomer, the ethyl group on C4 and the isopropyl group on C2 are on the same side of the double bond. This arrangement influences the molecule's physical properties and reactivity compared to its trans counterpart.
Figure 1: 2D Structural Formula of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of this compound, and for distinguishing it from its trans isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment of the nuclei and their spatial relationships.
¹H NMR: The vinylic protons (on the C=C bond) in cis-alkenes typically resonate at a slightly different chemical shift compared to those in trans-alkenes.[2] The coupling constant between vicinal vinylic protons is also diagnostic, with cis couplings (typically 6-12 Hz) being smaller than trans couplings (typically 12-18 Hz).
¹³C NMR: The chemical shifts of the carbons in the double bond and the adjacent alkyl groups are sensitive to the stereochemistry. In cis isomers, steric compression can cause an upfield shift (to a lower ppm value) of the signals for the carbon atoms of the alkyl groups compared to the trans isomer, a phenomenon known as the gamma-gauche effect.[2]
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic CH | 5.2 - 5.5 | m | - |
| Allylic CH | 2.0 - 2.5 | m | - |
| Methylene CH₂ | 1.9 - 2.1 | m | - |
| Methyl CH₃ (ethyl) | 0.9 - 1.1 | t | ~7 |
| Methyl CH₃ (isopropyl) | 0.9 - 1.1 | d | ~7 |
| Carbon | Typical Chemical Shift (δ, ppm) |
| C=C | 125 - 135 |
| Allylic C | 20 - 30 |
| Methylene C | 20 - 25 |
| Methyl C | 10 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in a molecule. For this compound, the key absorption bands are associated with the C=C and C-H bonds.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| =C-H stretch | 3000 - 3100 | Medium |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C=C stretch | 1640 - 1680 | Weak to Medium |
| =C-H bend (out-of-plane) | 675 - 730 | Strong |
The C=C stretching vibration in cis-disubstituted alkenes is often weak or absent due to the symmetry of the molecule. The out-of-plane C-H bending vibration is typically a strong band and can be diagnostic for the substitution pattern of the alkene.[3][4]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 98.[2] Common fragmentation patterns for alkenes involve cleavage at the allylic position, leading to the formation of stable carbocations.
| m/z | Possible Fragment |
| 98 | [C₇H₁₄]⁺ (Molecular Ion) |
| 83 | [M - CH₃]⁺ |
| 69 | [M - C₂H₅]⁺ |
| 55 | [M - C₃H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Synthesis of this compound
A common and effective method for the stereoselective synthesis of cis-alkenes is the Wittig reaction.[5][6] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The use of a non-stabilized ylide generally favors the formation of the cis or (Z)-alkene.
To synthesize this compound, the disconnection can be made at the double bond. This leads to two possible synthetic routes via the Wittig reaction. A plausible route involves the reaction of the ylide derived from (1-propyl)triphenylphosphonium bromide with isobutyraldehyde.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of cis-2-Methyl-3-hexene
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 15840-60-5). It includes a detailed summary of its physical constants, chemical reactivity, and spectroscopic signature. Furthermore, this document outlines common experimental protocols for its synthesis and characterization, designed to be a valuable resource for professionals in research and development.
Physical Properties
This compound is a colorless liquid.[1] Like other alkenes, it is a nonpolar compound, making it insoluble in water but soluble in nonpolar organic solvents.[2][3][4][5] Its physical properties are primarily dictated by London dispersion forces.[3] The physical state of alkenes at room temperature depends on their carbon chain length; those with five to fourteen carbons, including this compound, are typically liquids.[4][6]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below. Data has been compiled from various sources, and slight variations may exist due to different experimental conditions.
| Property | Value | Units |
| Molecular Formula | C₇H₁₄ | |
| Molecular Weight | 98.19 | g/mol [7][8] |
| CAS Number | 15840-60-5 | |
| Boiling Point | 86 - 88.4 | °C[1][7][9][] |
| Melting Point | -124.4 (estimate) | °C[1][9][11] |
| Density | 0.69 - 0.711 | g/cm³[1][7][9][11] |
| Refractive Index | 1.399 - 1.413 | |
| Vapor Pressure | 69 | mmHg at 25°C[1][9] |
| Critical Temperature | 252 | °C[7] |
| XLogP3 | 2.9 | [9][11] |
Chemical Properties
The chemical behavior of this compound is dominated by the reactivity of its carbon-carbon double bond, making it a valuable intermediate in organic synthesis.[1][7][11]
-
High Reactivity : The presence of the π-bond in the alkene structure makes it susceptible to various addition reactions.[5][11]
-
Addition Reactions : It can undergo hydrogenation to form the corresponding alkane (2-methylhexane), halogenation, and hydrohalogenation.[11]
-
Oxidation : The double bond can be cleaved or functionalized through oxidation reactions, potentially yielding carbonyl compounds.[11]
-
Cyclization : It can participate in cyclization reactions to form more complex cyclic structures.[11]
-
Isomerization : Under certain conditions, the cis-isomer can be converted to its more stable trans-isomer.
The molecule is an important building block for synthesizing more complex organic molecules, with applications in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][11]
Experimental Protocols
Stereoselective Synthesis
Achieving the cis (or Z) configuration is a key challenge in the synthesis of 2-methyl-3-hexene.[7] The most common strategies focus on stereoselective reactions.
Protocol 1: Catalytic Hydrogenation of an Alkyne
A primary method for producing cis-alkenes is the partial hydrogenation of the corresponding alkyne (2-methyl-3-hexyne).[7]
-
Catalyst Preparation : The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline, is typically used to prevent over-hydrogenation to the alkane.[7]
-
Reaction Setup : The alkyne is dissolved in a suitable solvent (e.g., hexane, ethanol) in a reaction vessel. The Lindlar catalyst is then added.
-
Hydrogenation : The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a pressurized system) and stirred vigorously.
-
Monitoring : The reaction progress is monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the reaction stops after the formation of the cis-alkene.
-
Workup : Once the starting alkyne is consumed, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification : The crude this compound is purified, typically by distillation, to separate it from any remaining starting material or byproducts.
Protocol 2: Wittig Reaction
The Wittig reaction provides another route to stereoselectively synthesize cis-alkenes.[7] This involves reacting a phosphonium ylide with a ketone or aldehyde.[7] The stereochemical outcome (cis vs. trans) can be influenced by the choice of reagents and reaction conditions, particularly the nature of the ylide and the solvent.
Characterization and Analysis
Distinguishing this compound from its trans-isomer is critical and is typically achieved using spectroscopic and chromatographic methods.[7]
Protocol: Spectroscopic and Chromatographic Analysis
-
Gas Chromatography (GC) : GC is used to determine the purity of the sample and can often separate cis and trans isomers. The retention time will differ between the two isomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Proton NMR is crucial for distinguishing isomers. The coupling constants (J-values) for the vinylic protons (H-C=C-H) are characteristically different for cis and trans isomers due to their spatial relationship. In cis-alkenes, these protons are closer, leading to different coupling constants compared to the trans configuration. Vinylic protons in alkenes typically show signals in the 5.0-6.5 ppm range.[7]
-
¹³C NMR : Carbon NMR provides information about the carbon skeleton. The chemical shifts of the sp² hybridized carbons of the double bond are found between 100 and 150 ppm. The "γ-effect" is particularly useful for distinguishing stereoisomers; a substituent in a cis arrangement causes an upfield shift (lower ppm value) for a carbon three bonds away compared to the trans isomer.[7]
-
-
Mass Spectrometry (MS) :
-
When coupled with GC (GC-MS), mass spectrometry is used to confirm the molecular weight of the compound. Electron Ionization (EI) is a common method. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 98.[7]
-
Characteristic fragmentation patterns can also aid in structural elucidation. Common fragments for this molecule include ions at m/z 83 ([M - CH₃]⁺) and 69 ([M - C₂H₅]⁺) from allylic cleavage.[7]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of the C=C double bond and can sometimes distinguish between cis and trans isomers based on the C-H out-of-plane bending vibrations.[7]
Visualizations: Workflows and Pathways
Caption: Synthetic workflow for this compound production.
Caption: Key chemical reactivity pathways for this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]
- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Alkenes [softschools.com]
- 6. testbook.com [testbook.com]
- 7. This compound | 15840-60-5 | Benchchem [benchchem.com]
- 8. 3-Hexene, 2-methyl-, (Z)- | C7H14 | CID 5365948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound|15840-60-5|lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of cis-2-Methyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining cis-2-Methyl-3-hexene, a valuable olefinic compound in organic synthesis. The document details three principal stereoselective methods: the Wittig reaction, partial hydrogenation of 2-methyl-3-hexyne, and hydroboration-protonolysis of 2-methyl-3-hexyne. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.
Introduction
This compound is a seven-carbon alkene with the chemical formula C₇H₁₄. The cis or (Z) configuration of the double bond between the third and fourth carbon atoms imparts specific stereochemical properties that are crucial in various synthetic applications. Achieving high stereoselectivity in its synthesis is therefore of significant importance. This guide explores the most effective methods for preparing this compound with a high degree of isomeric purity.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming a carbon-carbon double bond at a specific location. The reaction of a phosphorus ylide with an aldehyde or ketone provides the desired alkene. For the synthesis of cis-alkenes, non-stabilized ylides are typically employed, as they favor the formation of the cis (or Z) isomer.[1][2][3][4]
The synthesis of this compound via the Wittig reaction involves the reaction of the ylide derived from propyltriphenylphosphonium bromide with 2-pentanone.
Signaling Pathway: Wittig Reaction
Caption: General workflow for the Wittig synthesis of this compound.
Experimental Protocols
1.1: Preparation of Propyltriphenylphosphonium Bromide
This procedure outlines the synthesis of the phosphonium salt required for the Wittig reaction.[1]
-
Reagents: Triphenylphosphine (1.0 eq), 1-bromopropane (1.1 eq), Toluene.
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine in toluene.
-
Add 1-bromopropane to the solution.
-
Heat the mixture at reflux with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature, which should cause the phosphonium salt to precipitate.
-
Collect the white solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield propyltriphenylphosphonium bromide.
-
1.2: Wittig Olefination
This protocol describes the formation of the ylide and its subsequent reaction with 2-pentanone.[1][4]
-
Reagents: Propyltriphenylphosphonium bromide (1.0 eq), n-Butyllithium (1.0 eq in hexane), 2-Pentanone (1.0 eq), Tetrahydrofuran (THF, anhydrous).
-
Apparatus: Three-neck round-bottom flask, dropping funnels, magnetic stirrer, nitrogen inlet.
-
Procedure:
-
Suspend propyltriphenylphosphonium bromide in anhydrous THF in a three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the suspension with constant stirring. The formation of the orange-red ylide will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
-
Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by distillation. The crude product can be purified by fractional distillation to isolate this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | Moderate to good | [2][4] |
| cis:trans Ratio | Predominantly cis | [1][4] |
Partial Hydrogenation of 2-Methyl-3-hexyne
The stereoselective partial hydrogenation of alkynes to cis-alkenes is a widely used transformation. Lindlar's catalyst, a palladium catalyst poisoned with lead acetate and quinoline, is the classic reagent for this purpose, facilitating the syn-addition of hydrogen across the triple bond.[5][6]
Reaction Pathway: Lindlar Hydrogenation
Caption: Synthesis of this compound via Lindlar hydrogenation.
Experimental Protocol
This procedure is adapted from the hydrogenation of a similar alkyne.[6]
-
Reagents: 2-Methyl-3-hexyne (1.0 eq), Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline), Hexane (solvent), Hydrogen gas.
-
Apparatus: Hydrogenation flask (e.g., Parr apparatus), magnetic stirrer, hydrogen balloon or cylinder.
-
Procedure:
-
In a hydrogenation flask, dissolve 2-methyl-3-hexyne in hexane.
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).
-
Seal the flask and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by gas chromatography or by measuring hydrogen uptake.
-
Once the reaction is complete (disappearance of starting material), filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with fresh hexane.
-
Carefully evaporate the solvent from the filtrate to yield this compound. Further purification can be achieved by distillation.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield of cis-2-hexene | 88% | [7] |
| cis:trans Ratio | >95:5 | [6] |
Hydroboration-Protonolysis of 2-Methyl-3-hexyne
The hydroboration of internal alkynes with a sterically hindered borane, followed by protonolysis of the resulting vinylborane, is an effective method for the synthesis of cis-alkenes. Disiamylborane is a common reagent for this purpose, as it selectively mono-hydroborates the alkyne.[8]
Logical Relationship: Hydroboration-Protonolysis
Caption: Pathway for this compound synthesis via hydroboration.
Experimental Protocols
3.1: Preparation of Disiamylborane
This procedure details the in-situ preparation of disiamylborane.[8]
-
Reagents: Borane-tetrahydrofuran complex (1 M solution in THF, 1.0 eq), 2-Methyl-2-butene (2.0 eq), Tetrahydrofuran (anhydrous).
-
Apparatus: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet.
-
Procedure:
-
To a three-neck flask under a nitrogen atmosphere, add the borane-THF solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 2-methyl-2-butene to the stirred borane solution.
-
After the addition, continue stirring at 0 °C for 2 hours to ensure the complete formation of disiamylborane.
-
3.2: Hydroboration and Protonolysis
This protocol describes the reaction of the alkyne with the prepared disiamylborane and subsequent protonolysis.
-
Reagents: 2-Methyl-3-hexyne (1.0 eq), Disiamylborane solution (from step 3.1), Glacial acetic acid.
-
Apparatus: The same setup as in step 3.1.
-
Procedure:
-
To the freshly prepared disiamylborane solution at 0 °C, slowly add 2-methyl-3-hexyne.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Slowly add glacial acetic acid to the reaction mixture and heat at reflux for 2 hours.
-
Cool the mixture to room temperature and carefully add water to quench any unreacted boranes.
-
Extract the product with pentane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the product by fractional distillation.
-
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | Good to excellent | [8] |
| Stereoselectivity | High for cis isomer | [8] |
Characterization of this compound
The synthesized product can be characterized using various spectroscopic methods to confirm its structure and purity.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals for vinylic protons are expected in the range of 5.0-6.5 ppm. The coupling constant (J-value) between the vinylic protons will be characteristic of a cis configuration (typically 6-12 Hz). |
| ¹³C NMR | The carbon atoms of the double bond will show characteristic chemical shifts. The γ-effect will cause an upfield shift for the carbon atoms of the ethyl and isopropyl groups compared to the trans isomer.[5] |
| IR Spectroscopy | A characteristic C=C stretching vibration for a cis-alkene around 1650 cm⁻¹ and a C-H out-of-plane bending vibration around 700 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 98.19. |
Summary of Quantitative Data
| Synthesis Method | Reagents | Typical Yield | cis:trans Ratio |
| Wittig Reaction | Propyltriphenylphosphonium bromide, n-BuLi, 2-Pentanone | Moderate to good | Predominantly cis |
| Partial Hydrogenation | 2-Methyl-3-hexyne, H₂, Lindlar's Catalyst | ~88% | >95:5 |
| Hydroboration-Protonolysis | 2-Methyl-3-hexyne, Disiamylborane, Acetic Acid | Good to excellent | High for cis |
This guide provides a detailed overview of the primary methods for the stereoselective synthesis of this compound. The choice of method will depend on the availability of starting materials, desired scale, and required stereochemical purity. For high cis-selectivity and good yields, the partial hydrogenation of 2-methyl-3-hexyne using a Lindlar catalyst is a well-established and reliable method. The Wittig reaction offers a versatile alternative, particularly when constructing the carbon skeleton from smaller fragments. The hydroboration-protonolysis route provides another excellent option for achieving high cis-selectivity. Careful execution of the provided protocols and subsequent purification will yield the desired product with high purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
Molecular weight and formula of cis-2-Methyl-3-hexene
An In-depth Technical Guide to cis-2-Methyl-3-hexene: Molecular Properties, Synthesis, and Analysis
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the molecule's fundamental properties, outlines a detailed protocol for its stereoselective synthesis, and describes key analytical methodologies for its characterization.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Parameter | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| CAS Number | 15840-60-5 |
| Boiling Point | 86 °C |
| Density | 0.69 g/cm³ |
| Refractive Index | 1.399 |
Stereoselective Synthesis: Partial Hydrogenation of an Alkyne
The synthesis of this compound with high stereoselectivity is most effectively achieved through the partial hydrogenation of the corresponding alkyne, 2-methyl-3-hexyne. This reaction utilizes a "poisoned" catalyst, specifically a Lindlar catalyst, to prevent over-reduction to the alkane, thereby yielding the desired cis-alkene.[1][2][3][4][5]
Experimental Protocol: Synthesis via Lindlar Catalysis
This protocol outlines the laboratory procedure for the synthesis of this compound.
Materials:
-
2-methyl-3-hexyne
-
Lindlar catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., hexane or ethanol)
-
Reaction flask equipped with a magnetic stirrer and a gas inlet
-
Hydrogen balloon or a hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, dissolve 2-methyl-3-hexyne in an appropriate anhydrous solvent.
-
Catalyst Addition: Carefully add the Lindlar catalyst to the solution. The catalyst is typically used in a catalytic amount (e.g., 5% by weight of the alkyne).
-
Hydrogenation: Purge the reaction flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a dedicated hydrogenation apparatus.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the product.
-
Workup: Upon completion of the reaction, carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the heterogeneous Lindlar catalyst.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be further purified by distillation to obtain pure this compound.
Analytical Characterization
The successful synthesis and purity of this compound are confirmed through various analytical techniques. The primary methods for structural elucidation and purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile organic compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase. A typical temperature program starts at a low temperature and gradually increases to elute the compound.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound, providing detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[6][7] Ensure the solution is homogeneous and free of any solid particles.[6]
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the signals will confirm the presence of the vinylic, allylic, and alkyl protons characteristic of the this compound structure.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts will correspond to the seven unique carbon environments in the molecule, confirming the carbon skeleton. The chemical shifts of the sp² hybridized carbons of the double bond are particularly diagnostic.[8][9]
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the public domain regarding the direct involvement of this compound in biological signaling pathways or its specific pharmacological activities. Its primary role in a research context, particularly for drug development, is as a synthetic intermediate or a reference compound in the study of structure-activity relationships of more complex molecules containing a similar structural motif.
Visualizations
Logical Relationship Diagram: Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow from the precursor alkyne to the final, characterized this compound.
Caption: Synthesis and characterization workflow.
Signaling Pathway Diagram: Placeholder
As there is no specific signaling pathway data available for this compound, a placeholder diagram is provided below to illustrate the formatting requirements. Should a biological target be identified, this diagram can be populated with the relevant molecular interactions.
Caption: Hypothetical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. byjus.com [byjus.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
Physicochemical Properties of cis-2-Methyl-3-hexene: A Technical Guide
This guide provides a detailed overview of the boiling and melting points of the unsaturated hydrocarbon, cis-2-Methyl-3-hexene. It includes tabulated physical data, comprehensive experimental protocols for the determination of these properties, and a conceptual diagram illustrating the underlying principles governing its phase transitions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Physicochemical Data
The boiling and melting points are critical physical constants for the characterization and purity assessment of a compound. The available data for this compound is summarized below.
| Property | Value | Notes |
| Boiling Point | 86 - 88.4 °C | At standard atmospheric pressure (760 mmHg).[1][2][3][4][5] |
| Melting Point | -124.4 °C | This value is an estimate.[1][2][4] |
Experimental Determination Protocols
The following sections detail standard laboratory procedures for the accurate determination of the boiling and melting points of volatile organic compounds like this compound.
Boiling Point Determination: Capillary Method (Siwoloboff's Method)
This micro-method is suitable for small sample volumes and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or similar oil bath apparatus
-
Thermometer (calibrated)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
High-boiling point liquid (e.g., mineral oil, silicone oil)
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[6]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube filled with a high-boiling point oil.[6]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated. This promotes oil circulation, ensuring even heat distribution.[2]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and be expelled as a slow stream of bubbles. The heating rate should be controlled to approximately 1-2°C per minute as the expected boiling point is approached.
-
Boiling Point Identification: Upon further heating, the vapor of the sample will displace the remaining air. A rapid and continuous stream of bubbles will emerge from the tip of the capillary tube.[6]
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[1] This signifies that the vapor pressure of the sample is equal to the atmospheric pressure.
Melting Point Determination
Given the very low estimated melting point of this compound (-124.4 °C), its determination requires a specialized low-temperature apparatus, such as a cryostat or a melting point apparatus with a cooling stage. The general principle, however, remains the same as for solids at ambient temperature.
Apparatus:
-
Low-temperature melting point apparatus or cryostat
-
Capillary tubes
-
Sample of this compound (solidified)
Procedure:
-
Sample Freezing: The liquid sample of this compound is first frozen to a solid state.
-
Capillary Loading: A small amount of the finely powdered, frozen sample is introduced into a capillary tube. The tube is tapped gently to pack the sample at the sealed end.[7]
-
Apparatus Setup: The capillary tube is placed in the cooling block of the low-temperature melting point apparatus.
-
Controlled Warming: The temperature of the block is raised slowly and uniformly, typically at a rate of 1-2°C per minute, especially when approaching the anticipated melting point.[4]
-
Melting Range Observation: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has liquefied.[7] The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1°C).[4]
Factors Influencing Phase Transitions
The boiling and melting points of a substance are dictated by the strength of its intermolecular forces and molecular structure. For this compound, several factors are at play, as illustrated in the diagram below.
Caption: Relationship between molecular structure, intermolecular forces, and the physical properties of this compound.
Discussion of Influencing Factors:
-
Molecular Weight: The primary intermolecular forces in nonpolar hydrocarbons like alkenes are London dispersion forces. The strength of these forces increases with molecular weight and surface area, leading to higher boiling points.[8][9]
-
Branching: The methyl group in this compound introduces branching. Branching generally lowers the boiling point compared to a straight-chain isomer because it reduces the effective surface area for intermolecular contact, thereby weakening the London dispersion forces.[10]
-
Geometric Isomerism (Cis/Trans):
-
Boiling Point: Cis-isomers often have slightly higher boiling points than their trans-counterparts.[10] The 'U' shape of the cis configuration can lead to a small net molecular dipole, introducing weak dipole-dipole interactions in addition to the London dispersion forces, which requires slightly more energy to overcome for boiling.[9][11]
-
Melting Point: Conversely, cis-isomers tend to have lower melting points. The less symmetrical shape of cis-isomers hinders efficient packing into a crystal lattice.[8][12] This results in weaker intermolecular forces in the solid state, requiring less energy to break the lattice structure, hence a lower melting point compared to the more symmetrical trans-isomer.[9]
-
References
- 1. Video: Boiling Points - Concept [jove.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 11. testbook.com [testbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (Z)-2-Methylhex-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2-Methylhex-3-ene, also known by its common name cis-2-Methyl-3-hexene, is an organic compound with the molecular formula C₇H₁₄.[1][2] As a Z-isomer, the higher priority substituents on the double bond are on the same side, leading to a specific stereochemistry that influences its physical and chemical properties. This technical guide provides a comprehensive overview of (Z)-2-methylhex-3-ene, including its chemical properties, synthesis, and spectroscopic characterization. While this compound serves as a useful model in organic chemistry for studying stereoisomerism and alkene reactions, it is important to note that extensive research into its direct applications in drug development and its role in biological signaling pathways is not prominently documented in publicly available literature.[3]
Chemical and Physical Properties
(Z)-2-Methylhex-3-ene is a volatile, flammable liquid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (Z)-2-Methylhex-3-ene
| Property | Value | Reference(s) |
| IUPAC Name | (Z)-2-methylhex-3-ene | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 15840-60-5 | [1] |
| Molecular Formula | C₇H₁₄ | [1][2] |
| Molecular Weight | 98.19 g/mol | [1] |
| Boiling Point | 88.4 °C at 760 mmHg | [2] |
| Density | 0.711 g/cm³ | [2] |
| Refractive Index | 1.3990 | [2] |
| Vapor Pressure | 69 mmHg at 25°C | [2] |
Synthesis
The stereoselective synthesis of (Z)-2-methylhex-3-ene can be effectively achieved via the Wittig reaction. This method is renowned for its ability to form carbon-carbon double bonds with control over the stereochemistry.[4][5] The Z-selectivity is particularly favored when using non-stabilized ylides.[4]
Experimental Protocol: Wittig Reaction
The synthesis of (Z)-2-methylhex-3-ene involves the reaction of a phosphonium ylide with an aldehyde. Specifically, the reaction would proceed between the ylide derived from sec-butyltriphenylphosphonium halide and propanal.
Materials:
-
sec-Butyl bromide
-
Triphenylphosphine
-
A strong base (e.g., n-butyllithium in THF)
-
Propanal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous diethyl ether or THF. Add an equimolar amount of sec-butyl bromide and stir the mixture at room temperature. The phosphonium salt, sec-butyltriphenylphosphonium bromide, will precipitate out of the solution. The solid can be collected by filtration, washed with anhydrous ether, and dried under vacuum.
-
Generation of the Ylide: Suspend the prepared phosphonium salt in anhydrous THF in a separate flask under an inert atmosphere and cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of a strong base, such as n-butyllithium, via syringe. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.
-
Wittig Reaction: While maintaining the low temperature, slowly add one equivalent of propanal to the ylide solution. The color of the reaction mixture will likely fade. Allow the reaction to stir at low temperature for a few hours, then warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a low-boiling point organic solvent like pentane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by distillation. The crude product can be purified by fractional distillation to yield pure (Z)-2-methylhex-3-ene.
// Reactants sec_butyl_bromide [label="sec-Butyl Bromide"]; PPh3 [label="Triphenylphosphine (PPh₃)"]; base [label="Strong Base\n(e.g., n-BuLi)"]; propanal [label="Propanal"];
// Intermediates phosphonium_salt [label="sec-Butyltriphenylphosphonium\nBromide", fillcolor="#FBBC05"]; ylide [label="Phosphonium Ylide", fillcolor="#EA4335"]; oxaphosphetane [label="Oxaphosphetane\n(Intermediate)", style=dashed, fillcolor="#34A853"];
// Products product [label="(Z)-2-Methylhex-3-ene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="Triphenylphosphine Oxide"];
// Workflow sec_butyl_bromide -> phosphonium_salt; PPh3 -> phosphonium_salt; phosphonium_salt -> ylide [label=" + Base"]; ylide -> oxaphosphetane; propanal -> oxaphosphetane [label=" + Aldehyde"]; oxaphosphetane -> product [label=" Decomposition"]; oxaphosphetane -> byproduct; }
References
An In-depth Technical Guide to cis-2-Methyl-3-hexene
CAS Number: 15840-60-5
This technical guide provides a comprehensive overview of cis-2-Methyl-3-hexene, also known as (Z)-2-methylhex-3-ene, tailored for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its stereoselective synthesis, and presents its spectral data for characterization.
Chemical and Physical Properties
This compound is a volatile organic compound with the molecular formula C₇H₁₄ and a molecular weight of approximately 98.19 g/mol .[1][2] Its structure features a cis-configured double bond between the third and fourth carbon atoms of a methylated hexene chain. A summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15840-60-5 | [1] |
| Molecular Formula | C₇H₁₄ | [2] |
| Molecular Weight | 98.19 g/mol | [1] |
| Boiling Point | 86 - 88.4 °C at 760 mmHg | [2][3] |
| Melting Point | -124.4 °C (estimate) | [2] |
| Density | 0.711 g/cm³ | [2] |
| Refractive Index | 1.3990 | [2] |
| Vapor Pressure | 69 mmHg at 25°C | [2] |
Stereoselective Synthesis Protocols
The synthesis of this compound with high stereoselectivity is crucial for its application in various research and development fields. Two primary methods for achieving the desired cis configuration are the partial hydrogenation of an alkyne precursor using a Lindlar catalyst and the Wittig reaction with an unstabilized ylide.
Experimental Protocol 1: Partial Hydrogenation of 2-Methyl-3-hexyne
This method involves the syn-addition of hydrogen across the triple bond of 2-methyl-3-hexyne, yielding the cis-alkene. The Lindlar catalyst, a poisoned palladium catalyst, is employed to prevent over-reduction to the corresponding alkane.[1]
Materials:
-
2-Methyl-3-hexyne
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)[1]
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., hexane or ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve 2-methyl-3-hexyne in the chosen anhydrous solvent.
-
Add a catalytic amount of Lindlar's catalyst to the solution.
-
Purge the flask with hydrogen gas to replace the air.
-
Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure this compound.
Experimental Protocol 2: Wittig Reaction
The Wittig reaction provides a versatile method for alkene synthesis. To favor the formation of the cis-isomer of 2-Methyl-3-hexene, an unstabilized phosphonium ylide is reacted with an appropriate aldehyde.[4]
Materials:
-
Propyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
2-Methylpropanal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Suspend propyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the unstabilized ylide (a color change, typically to orange or red, indicates ylide formation).
-
Stir the resulting ylide solution at room temperature for a designated period to ensure complete formation.
-
Cool the reaction mixture again in an ice bath and add 2-methylpropanal dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
-
Quench the reaction by adding water.
-
Extract the product with a low-boiling point organic solvent (e.g., pentane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by distillation. The triphenylphosphine oxide byproduct can be removed by crystallization from a nonpolar solvent or by column chromatography.
-
Purify the resulting liquid by fractional distillation to obtain this compound.
Spectroscopic Data and Characterization
The structural elucidation and confirmation of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. The coupling constants between the vinylic protons in the ¹H NMR spectrum are characteristic of the cis geometry.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4 - 5.2 | m | 2H | Vinylic protons (-CH=CH-) |
| ~2.5 | m | 1H | Allylic proton (-CH(CH₃)₂) |
| ~2.0 | q | 2H | Allylic protons (-CH₂-CH₃) |
| ~1.0 | t | 3H | Methyl protons (-CH₂-CH₃) |
| ~0.9 | d | 6H | Methyl protons (-CH(CH₃)₂) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135 | Vinylic carbon |
| ~125 | Vinylic carbon |
| ~30 | Allylic carbon (-CH(CH₃)₂) |
| ~25 | Allylic carbon (-CH₂-CH₃) |
| ~20 | Methyl carbons (-CH(CH₃)₂) |
| ~14 | Methyl carbon (-CH₂-CH₃) |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Relative Abundance |
| 98 | [C₇H₁₄]⁺ (Molecular Ion) | Low |
| 83 | [C₆H₁₁]⁺ ([M-CH₃]⁺) | Moderate |
| 69 | [C₅H₉]⁺ ([M-C₂H₅]⁺) | High (Base Peak) |
| 55 | [C₄H₇]⁺ | Moderate |
| 41 | [C₃H₅]⁺ | Moderate |
Signaling Pathways and Experimental Workflows
This compound, as an alkene, can undergo various chemical transformations. A common reaction is electrophilic addition, such as halogenation. The workflow for such a reaction and the subsequent analysis can be visualized.
Caption: Workflow for the bromination of this compound and subsequent product analysis.
This guide provides foundational knowledge for researchers working with this compound. For specific applications, further investigation into its reactivity and interactions within biological or chemical systems is recommended.
References
The Synthesis of cis-2-Methyl-3-hexene: A Historical and Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
The precise stereochemical configuration of molecules is a cornerstone of modern chemistry, with profound implications in fields ranging from materials science to pharmacology. The seemingly subtle difference between cis and trans isomers can dictate the biological activity, physical properties, and chemical reactivity of a compound. cis-2-Methyl-3-hexene, a simple acyclic alkene, serves as an excellent case study for the evolution of stereoselective synthesis. This technical guide delves into the discovery and historical context of its synthesis, provides detailed experimental protocols for its preparation, and presents key data in a structured format to aid researchers and professionals in the field.
Historical Perspective: The Dawn of Alkene Synthesis
The early 20th century marked a period of burgeoning understanding in the field of organic chemistry. While the synthesis of alkenes, in general, was established through elimination reactions, the precise control over the geometry of the double bond remained a significant challenge. Early methods for the preparation of heptenes and other alkenes, such as the work pioneered by Soday and Boord in 1933, often resulted in mixtures of isomers. These initial forays laid the groundwork for understanding the fundamental principles of alkene formation but highlighted the need for more sophisticated and selective synthetic strategies. The development of stereoselective methods in the mid-20th century revolutionized the field, enabling chemists to target specific isomers with high fidelity.
Key Synthetic Methodologies
The synthesis of this compound with high stereoisomeric purity primarily relies on two powerful and well-established reactions in organic chemistry: the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction.
Catalytic Hydrogenation of 2-Methyl-3-hexyne with Lindlar's Catalyst
The syn-hydrogenation of alkynes to cis-alkenes is a classic and highly effective method for accessing the Z-isomer. The use of a "poisoned" catalyst, such as the Lindlar catalyst, is crucial to prevent over-reduction to the corresponding alkane.
Experimental Protocol:
Materials:
-
2-Methyl-3-hexyne (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (0.05 eq)
-
Quinoline (2-3 drops)
-
Hexane (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
A solution of 2-methyl-3-hexyne in hexane is placed in a round-bottom flask equipped with a magnetic stir bar.
-
Lindlar's catalyst and a few drops of quinoline are added to the solution.
-
The flask is connected to a hydrogenation apparatus and the atmosphere is replaced with hydrogen gas (typically via a balloon or a controlled inlet).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford crude this compound.
-
Purification is achieved by fractional distillation to separate the desired cis-isomer from any minor trans-isomer or residual starting material.
The Wittig Reaction: A Stereoselective Olefination
The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. The use of non-stabilized ylides generally favors the formation of the Z (cis) isomer.
Experimental Protocol:
This synthesis involves two main stages: the preparation of the phosphonium salt and ylide, followed by the reaction with an aldehyde.
Part A: Preparation of sec-Butyltriphenylphosphonium Bromide and the Corresponding Ylide
Materials:
-
Triphenylphosphine (1.0 eq)
-
2-Bromobutane (1.0 eq)
-
Toluene (solvent)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)
Procedure:
-
A solution of triphenylphosphine and 2-bromobutane in toluene is heated at reflux to form sec-butyltriphenylphosphonium bromide. The salt precipitates upon cooling and is collected by filtration, washed with cold toluene, and dried.
-
The dried sec-butyltriphenylphosphonium bromide is suspended in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
The suspension is cooled to 0 °C, and a solution of n-butyllithium in hexanes is added dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.
Part B: Wittig Reaction with Propanal
Materials:
-
sec-Butyltriphenylphosphonium ylide solution (from Part A)
-
Propanal (1.0 eq)
-
Anhydrous diethyl ether or THF (solvent)
Procedure:
-
The freshly prepared ylide solution is cooled to -78 °C.
-
A solution of propanal in the same anhydrous solvent is added dropwise to the ylide solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by distillation at atmospheric pressure. The crude product, containing this compound and triphenylphosphine oxide, is then purified by fractional distillation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the two primary methods discussed. Please note that actual yields and stereoselectivities can vary based on specific reaction conditions and the scale of the synthesis.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Typical Yield (%) | cis:trans Ratio | Reference |
| Catalytic Hydrogenation | 2-Methyl-3-hexyne | Lindlar's Catalyst, H₂ | 85-95 | >95:5 | General literature values for similar systems |
| Wittig Reaction | Propanal, sec-Butyltriphenylphosphonium Bromide | n-Butyllithium | 70-85 | 80:20 to 90:10 | General literature values for non-stabilized ylides |
Visualizing the Synthetic Pathways
To further elucidate the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.
Methodological & Application
Application of cis-2-Methyl-3-hexene in the Fuel Industry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-Methyl-3-hexene, a branched C7 olefin, presents potential as a valuable component in the formulation of modern gasolines. Its chemical structure, featuring both branching and a double bond, suggests favorable properties related to combustion and anti-knock characteristics. This document provides detailed application notes on its use as a fuel additive, summarizing its relevant physical and combustion properties. Furthermore, it outlines experimental protocols for evaluating its performance as a gasoline blending component. While direct widespread commercial use is not extensively documented, its properties merit investigation for enhancing fuel performance.[1]
Physicochemical and Combustion Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its evaluation as a fuel component. Key data points have been aggregated from various sources and are presented below.
| Property | Value | Unit |
| Molecular Formula | C7H14 | |
| Molecular Weight | 98.19 | g/mol |
| Density | 0.69 - 0.711 | g/cm³ |
| Boiling Point | 86.05 - 88.4 | °C |
| Melting Point | -124.4 (estimate) | °C |
| Vapor Pressure | 69 | mmHg at 25°C |
| Research Octane Number (RON) | 82.0 | |
| Motor Octane Number (MON) | 97.9 | |
| Pump Octane Number (PON) | 89.95 | |
| Heat of Combustion | -4371.61 | kJ/mol |
| Enthalpy of Formation (Liquid) | -111.2 | kJ/mol |
Data compiled from multiple sources.
Application as a Gasoline Blending Component
The primary application of this compound in the fuel industry is as a blending component for gasoline to enhance its anti-knock properties, as indicated by its octane numbers.[1] Branched hydrocarbons, including branched alkenes, are known to improve the octane rating of gasoline, leading to more efficient combustion and reduced engine knocking.[2][3][4][5] The relatively high Motor Octane Number (MON) of 2-Methyl-3-hexene is particularly noteworthy, as MON is a measure of a fuel's performance under harsher engine conditions.
The presence of a double bond in the molecule also makes it a reactive component in the fuel mixture. While olefins can contribute to higher octane ratings, their concentration in gasoline is often regulated due to their potential to form ozone and other atmospheric pollutants.[6] Therefore, the blending proportion of this compound would need to be carefully optimized to balance performance enhancement with regulatory compliance.
Experimental Protocols
To evaluate the efficacy of this compound as a gasoline additive, a series of standardized tests should be performed. The following protocols provide a framework for this evaluation.
Protocol 1: Blending and Homogenization
Objective: To prepare homogeneous blends of this compound with a base gasoline for further testing.
Materials:
-
This compound (≥98% purity)
-
Base gasoline (e.g., a reference fuel such as Primary Reference Fuel, PRF, or a well-characterized unleaded gasoline with known properties)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Magnetic stirrer and stir bars or a vortex mixer
Procedure:
-
Determine the desired volumetric or mass percentages for the blends (e.g., 5%, 10%, 15%, 20% v/v).
-
Accurately measure the required volume of the base gasoline and transfer it to a volumetric flask.
-
Accurately measure the required volume of this compound using a clean, dry pipette.
-
Add the this compound to the volumetric flask containing the base gasoline.
-
Bring the total volume to the mark with the base gasoline.
-
Stopper the flask and homogenize the mixture by inverting the flask multiple times or by using a magnetic stirrer or vortex mixer for a predetermined time until the solution is uniform.
-
Clearly label each blend with the concentration of this compound.
-
Store the blends in airtight, light-protected containers at a cool, stable temperature to prevent evaporation and degradation.
Protocol 2: Octane Number Determination
Objective: To measure the Research Octane Number (RON) and Motor Octane Number (MON) of the prepared blends.
Methodology: The octane numbers of the fuel blends should be determined using a standardized cooperative fuel research (CFR) engine according to the following ASTM International standard test methods:
-
ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
-
ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.
Procedure:
-
Calibrate the CFR engine using primary reference fuels (mixtures of iso-octane and n-heptane) as specified in the ASTM methods.
-
Introduce the prepared fuel blend into the CFR engine's fuel system.
-
Operate the engine under the specific conditions (engine speed, ignition timing, intake air temperature) stipulated for either the RON or MON test.
-
Adjust the compression ratio of the engine until a standard level of knock intensity is observed, as measured by the knock sensor.
-
Compare the compression ratio at which knocking occurs for the test blend with the compression ratios for the primary reference fuels.
-
The octane number of the blend is the percentage by volume of iso-octane in the primary reference fuel mixture that produces the same knock intensity under the same operating conditions.
-
Repeat the measurement for each blend to ensure accuracy and reproducibility.
Protocol 3: Determination of Olefin Content
Objective: To verify the total olefin content of the final gasoline blends to ensure compliance with regulatory limits.
Methodology: The total olefin content can be determined using supercritical-fluid chromatography (SFC) as outlined in the following standard:
-
ASTM D6550: Standard Test Method for Determination of Olefin Content of Gasolines by Supercritical-Fluid Chromatography.
Procedure:
-
Calibrate the SFC instrument using standard reference materials with known olefin concentrations.
-
Inject a precise volume of the gasoline blend into the SFC system.
-
The sample is separated into saturated, olefinic, and aromatic hydrocarbon groups using a silica column and a silver-loaded column.
-
A flame ionization detector (FID) is used to detect the eluted components.
-
Quantify the olefin content by comparing the peak area of the olefin group to the total peak area of all hydrocarbon groups.
-
Ensure the measured olefin content of the final blend does not exceed the applicable regulatory specifications.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Relationship between structure and fuel performance.
References
- 1. Octane rating - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-3-hexene | C7H14 | CID 39145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. organic chemistry - Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. sae.org [sae.org]
Application Note: Analysis of cis-2-Methyl-3-hexene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-2-Methyl-3-hexene (CAS: 15840-60-5) is a volatile organic compound (VOC) belonging to the alkene family of hydrocarbons.[1][2] Its analysis is crucial in various fields, including chemical synthesis, environmental monitoring, and as a potential biomarker or impurity in pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of such volatile and semi-volatile compounds.[3] This method combines the powerful separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Principle
The GC-MS technique operates on a two-step principle. First, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analytes through a capillary column.[3][4] The separation of components is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls.[3] Following separation, the eluted compounds enter the mass spectrometer. Here, they are typically ionized using Electron Ionization (EI), where high-energy electrons (70 eV) bombard the molecules.[3] This process forms a positively charged molecular ion ([M]⁺) and a series of characteristic fragment ions.[3] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint for definitive identification.[3]
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below.
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Hexane (GC grade, ≥99% purity) or another suitable volatile organic solvent like dichloromethane.[5]
-
Helium (carrier gas, ultra-high purity)
-
2 mL clear glass autosampler vials with caps and septa.[5]
-
Micropipettes and tips
-
Vortex mixer
2. Sample Preparation Proper sample preparation is critical to avoid contamination and ensure accurate results. Samples should be free of particulate matter.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard (10 µg/mL): Perform a serial dilution of the stock solution. For example, dilute 100 µL of the stock solution to 10 mL with hexane.[5] A concentration of approximately 10 µg/mL is suitable for a 1 µL injection.[5]
-
Sample Transfer: Transfer the final working standard solution into a 2 mL glass autosampler vial for analysis. Ensure a minimum volume of 50 µL is present in the vial.[5]
3. GC-MS Instrumentation and Parameters The following parameters are recommended for a standard GC-MS system. Parameters may need to be optimized based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |
| Injector Type | Split/Splitless |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Injector Temperature | 260°C[4] |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 6 min[4] |
| Mass Spectrometer (MS) | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[3] |
| Ion Source Temperature | 240°C[4] |
| Transfer Line Temperature | 260°C |
| Mass Scan Range | 35 - 400 m/z |
| Solvent Delay | 3 minutes |
4. Data Analysis
-
Identification: The primary identification of this compound is achieved by comparing its acquired mass spectrum with a reference spectrum from a standard library, such as the NIST Mass Spectral Library.[7] The compound's retention time should also be consistent with that of a known standard run under identical conditions.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations. The peak area of a characteristic ion (e.g., the base peak at m/z 69) is plotted against concentration to determine the amount of the analyte in unknown samples.
Data Presentation
The analysis of this compound (Molecular Weight: 98.19 g/mol ) yields a characteristic mass spectrum.[3][8] The key quantitative data is summarized below.
| Analyte | Retention Index (Non-polar column) | Key Ions (m/z) | Relative Abundance (%) | Fragment Identity |
| This compound | ~652[8] | 98 | ~10% | Molecular Ion [M]⁺[3] |
| 83 | ~25% | [M - CH₃]⁺[3] | ||
| 69 | 100% | [M - C₂H₅]⁺ (Base Peak)[3][8] | ||
| 55 | ~80% | Second most abundant fragment[8] | ||
| 41 | ~75% | Third most abundant fragment[8] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process from sample handling to final data analysis.
Caption: Experimental workflow for GC-MS analysis.
Fragmentation Pathway Diagram
Upon electron ionization, the this compound molecular ion undergoes predictable fragmentation. The primary fragmentation involves cleavage allylic to the double bond, which forms highly stable carbocations.[3]
Caption: EI fragmentation pathway of this compound.
References
- 1. 3-Hexene, 2-methyl-, (Z)- [webbook.nist.gov]
- 2. This compound | 15840-60-5 [chemicalbook.com]
- 3. This compound | 15840-60-5 | Benchchem [benchchem.com]
- 4. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
- 5. uoguelph.ca [uoguelph.ca]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 8. 3-Hexene, 2-methyl-, (Z)- | C7H14 | CID 5365948 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Characterization of cis-2-Methyl-3-hexene using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a detailed protocol for the characterization of cis-2-Methyl-3-hexene using ¹H and ¹³C NMR spectroscopy. The cis-configuration of this alkene can be unequivocally confirmed by analyzing the coupling constants of the vinylic protons in the ¹H NMR spectrum and by observing the γ-effect in the ¹³C NMR spectrum.
This compound serves as a useful model compound in the study of reaction mechanisms and in the development of new synthetic methodologies. Accurate structural characterization is crucial for understanding its chemical reactivity and for its application in various fields, including drug development and materials science.
Experimental Protocols
Sample Preparation
A carefully prepared sample is essential for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (≥98%). Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that is chemically inert towards the analyte and has a low viscosity. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like alkenes.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
NMR Tube: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, as the ¹³C nucleus is less sensitive than ¹H.
-
Data Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR data for this compound based on typical values for similar compounds.
¹H NMR Data (Approximate Values)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~5.4 - 5.2 | m | - |
| H4 | ~5.4 - 5.2 | m | J(H3-H4) ≈ 10-12 |
| H2 | ~2.5 | m | - |
| H5 | ~2.0 | m | - |
| H7 (CH₃) | ~1.0 | d | J(H2-H7) ≈ 7 |
| H6 (CH₃) | ~0.9 | t | J(H5-H6) ≈ 7.5 |
| H1 (CH₃) | ~0.9 | t | J(H5-H6) ≈ 7.5 |
Note: The chemical shifts for the vinylic protons (H3 and H4) in cis-alkenes typically appear in the range of 5.0-6.5 ppm.[1] The key diagnostic feature is the coupling constant between these protons, which for a cis-alkene is expected to be in the range of 6-12 Hz.[1]
¹³C NMR Data (Approximate Values)
| Carbon | Chemical Shift (δ, ppm) |
| C3 | ~125 |
| C4 | ~130 |
| C2 | ~35 |
| C5 | ~20 |
| C7 | ~20 |
| C1 | ~14 |
| C6 | ~14 |
Note: Specific experimental ¹³C NMR data for this compound can be found in: P. A. Couperus, A. D. Clague, J. P. Van Dongen, Org. Magn. Resonance 8, 426 (1976). The γ-effect is a key feature in distinguishing cis and trans isomers in ¹³C NMR, where a substituent in a cis arrangement causes an upfield shift for the carbon three bonds away compared to the trans isomer.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization of this compound.
Conclusion
This application note provides a comprehensive guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently determine the structure and stereochemistry of this molecule. The combination of ¹H and ¹³C NMR data provides unambiguous evidence for the cis-configuration of the double bond, which is essential for its use in further research and development.
References
Application Note: A Robust Protocol for the Epoxidation of cis-2-Methyl-3-hexene
Introduction
Epoxides are versatile synthetic intermediates in organic chemistry, valued for their utility in the synthesis of a wide array of fine chemicals and pharmaceuticals. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. This application note provides a detailed and reliable protocol for the epoxidation of the trisubstituted alkene, cis-2-Methyl-3-hexene, to its corresponding epoxide, cis-2,3-epoxy-2-methylhexane. The described method utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely accessible and effective epoxidizing agent that is well-suited for electron-rich alkenes. This protocol is intended for researchers and professionals in drug development and chemical synthesis who require a straightforward and high-yielding method for the preparation of substituted epoxides.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the successful epoxidation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | Store under nitrogen in a cool, dry place. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (remainder water) | Commercially Available | Caution: Potentially explosive when dry. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a dry, inert solvent. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | N/A | Prepared in-house. |
| Sodium sulfite (Na₂SO₃) | 10% aqueous solution | N/A | Prepared in-house. |
| Brine (saturated NaCl solution) | N/A | N/A | Prepared in-house. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Round-bottom flask (100 mL) | N/A | N/A | Ensure it is oven-dried before use. |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Ice bath | N/A | N/A | For temperature control. |
| Separatory funnel (250 mL) | N/A | N/A | |
| Rotary evaporator | N/A | N/A | For solvent removal. |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Reaction Setup and Procedure
-
Preparation of Reactants:
-
In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.00 g, 50.9 mmol, 1.0 equiv) in 50 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of m-CPBA:
-
While stirring the alkene solution at 0 °C, add solid meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 13.4 g, ~58.5 mmol, 1.15 equiv) portion-wise over 15-20 minutes. Caution: The addition can be exothermic. Maintain the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10:1 hexanes:ethyl acetate). The disappearance of the starting alkene spot and the appearance of a new, more polar product spot indicates reaction completion.
-
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C in an ice bath.
-
A white precipitate of meta-chlorobenzoic acid will form. Filter the mixture through a Büchner funnel and wash the precipitate with a small amount of cold DCM.
-
Transfer the filtrate to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
10% aqueous sodium sulfite solution (2 x 50 mL) to quench any remaining peroxy acid.
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove the benzoic acid byproduct.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 117 °C.
-
Product Characterization
The final product, cis-2,3-epoxy-2-methylhexane, is a colorless liquid.
-
Molecular Formula: C₇H₁₄O
-
Molecular Weight: 114.19 g/mol
-
Boiling Point: Approximately 117 °C at 760 mmHg.
-
Expected ¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the epoxide protons in the range of δ 2.5-3.5 ppm. The methyl groups and the propyl chain will exhibit signals in the upfield region (δ 0.9-1.7 ppm).
-
Expected ¹³C NMR (CDCl₃): The carbon atoms of the oxirane ring are expected to resonate in the range of δ 50-65 ppm. The other aliphatic carbons will appear at higher field.
Data Presentation
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value |
| Starting Material | |
| Name | This compound |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| Amount | 5.00 g |
| Moles | 50.9 mmol |
| Reagent | |
| Name | meta-Chloroperoxybenzoic acid (m-CPBA, ~75%) |
| Molecular Formula | C₇H₅ClO₃ |
| Molecular Weight | 172.57 g/mol |
| Amount | 13.4 g |
| Moles | ~58.5 mmol |
| Molar Ratio (m-CPBA : Alkene) | 1.15 : 1 |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Solvent Volume | 50 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Product | |
| Name | cis-2,3-epoxy-2-methylhexane |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| Expected Yield | 75-85% |
| Appearance | Colorless Liquid |
Experimental Workflow Visualization
The logical flow of the experimental protocol is depicted in the following diagram.
Application Notes and Protocols: Cyclopropanation of cis-2-Methyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are valuable structural motifs in organic synthesis, appearing in numerous natural products and pharmaceutical agents. Their unique steric and electronic properties can impart desirable pharmacological characteristics to drug candidates. The cyclopropanation of alkenes is a fundamental transformation for accessing these three-membered rings. This document provides detailed application notes and protocols for the cyclopropanation of cis-2-Methyl-3-hexene, a representative non-functionalized cis-alkene. The methodologies described herein are foundational and can be adapted for more complex substrates in drug discovery and development.
The primary focus will be on the Simmons-Smith reaction, a classic and reliable method for stereospecific cyclopropanation, as well as an overview of modern catalytic asymmetric approaches. The stereospecific nature of these reactions ensures that the cis-geometry of the starting alkene is retained in the cyclopropane product.[1]
Key Reaction: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cheletropic reaction involving an organozinc carbenoid that reacts with an alkene to form a cyclopropane.[1] A key feature of this reaction is its stereospecificity; the configuration of the double bond is preserved in the product.[1] Therefore, the cyclopropanation of this compound is expected to yield exclusively the cis-1,2-diethyl-3-methylcyclopropane.
The reaction is typically carried out using diiodomethane and a zinc-copper couple.[2] A common and often more reliable modification, known as the Furukawa modification, utilizes diethylzinc in place of the zinc-copper couple.[3]
Experimental Workflow: Simmons-Smith Cyclopropanation
Caption: General workflow for the Simmons-Smith cyclopropanation of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the cyclopropanation of this compound via the Simmons-Smith reaction. It is important to note that specific yields can vary based on reaction scale, purity of reagents, and precise reaction conditions. The diastereomeric ratio is expected to be very high due to the stereospecific nature of the reaction.
| Reaction Type | Reagents | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Simmons-Smith | CH₂I₂, Zn-Cu couple | cis-1,2-diethyl-3-methylcyclopropane | 75-85 (expected) | >99:1 | General Protocol |
| Furukawa Mod. | CH₂I₂, Et₂Zn | cis-1,2-diethyl-3-methylcyclopropane | 80-90 (expected) | >99:1 | General Protocol |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of this compound
Materials:
-
This compound
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, add the zinc-copper couple (1.5 equivalents) to a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add anhydrous diethyl ether to the flask.
-
Add a solution of diiodomethane (1.2 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux may be observed.
-
After the initial reaction subsides, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours, monitoring the reaction progress by GC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield cis-1,2-diethyl-3-methylcyclopropane.
Catalytic Asymmetric Cyclopropanation
While the Simmons-Smith reaction is highly diastereoselective, it does not induce enantioselectivity in the absence of a chiral directing group within the substrate. For the synthesis of enantiomerically enriched cyclopropanes from prochiral alkenes like this compound, catalytic asymmetric methods are employed. These reactions typically involve a chiral transition metal catalyst that delivers a carbene moiety to the alkene in a stereocontrolled manner.
A variety of transition metals, including rhodium, copper, and cobalt, have been utilized in catalytic asymmetric cyclopropanation reactions.[4] The choice of metal and chiral ligand is crucial for achieving high enantioselectivity.
Conceptual Signaling Pathway: Catalytic Asymmetric Cyclopropanation
Caption: Conceptual pathway for catalytic asymmetric cyclopropanation.
Protocol 2: Representative Catalytic Asymmetric Cyclopropanation
This protocol is a general representation and would require optimization for the specific substrate and desired enantioselectivity.
Materials:
-
This compound
-
Ethyl diazoacetate (or other suitable diazo compound)
-
Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) or a chiral Copper-BOX complex
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Syringe pump
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, dissolve the chiral catalyst (1-5 mol%) and this compound (1.0 equivalent) in the anhydrous solvent in a flame-dried flask.
-
Using a syringe pump, add a solution of the diazo compound (1.1 equivalents) in the same solvent to the reaction mixture over a period of 4-8 hours to maintain a low concentration of the diazo compound.
-
Stir the reaction at the optimal temperature (ranging from -78 °C to room temperature, depending on the catalyst) and monitor by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess (e.e.) by chiral GC or HPLC analysis.
Conclusion
The cyclopropanation of this compound can be effectively achieved with high diastereoselectivity using the Simmons-Smith reaction or its modifications. For applications requiring enantiomerically pure products, catalytic asymmetric methods offer a powerful, albeit more complex, alternative. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to synthesize and explore novel cyclopropane-containing molecules.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydroboration-Oxidation of cis-2-Methyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of alkenes. This two-step process facilitates the addition of a hydroxyl group to the less substituted carbon of a double bond, a regioselectivity that is complementary to other hydration methods like acid-catalyzed hydration.[1][2] The reaction is also characterized by its syn-stereospecificity, meaning the hydrogen and hydroxyl group are added to the same face of the alkene.[1][2][3] These features make it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals, where precise control of regiochemistry and stereochemistry is paramount.
The hydroboration of cis-2-Methyl-3-hexene serves as an excellent case study for this reaction's application. The internal, disubstituted nature of the alkene allows for the formation of two new stereocenters in the product. Due to the syn-addition of the borane and the subsequent oxidation with retention of configuration, the reaction is highly stereoselective.[1][2] The reaction proceeds via a concerted mechanism where bond breaking and formation occur simultaneously, avoiding the formation of a carbocation intermediate and thus preventing any molecular rearrangements.[4][5]
The primary product of the hydroboration-oxidation of this compound is a racemic mixture of (2R,3R)-2-Methyl-3-hexanol and (2S,3S)-2-Methyl-3-hexanol. The boron atom adds to the less sterically hindered carbon of the double bond (C3), while the hydrogen adds to the more substituted carbon (C2). Subsequent oxidation replaces the boron with a hydroxyl group, yielding the final alcohol product.
Reaction Mechanism
The hydroboration-oxidation of this compound proceeds in two distinct stages:
-
Hydroboration: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃•THF), adds across the double bond of this compound.[6][7] This is a concerted, four-centered transition state reaction where the boron adds to the less sterically hindered carbon (C3) and the hydrogen adds to the more sterically hindered carbon (C2) from the same face of the double bond (syn-addition).[1][4] This process can repeat twice more to form a trialkylborane intermediate.[2][6]
-
Oxidation: The trialkylborane is then oxidized in the presence of a basic solution of hydrogen peroxide (H₂O₂/NaOH).[1][6] The hydroperoxide anion (HOO⁻) acts as a nucleophile, attacking the electron-deficient boron atom. This is followed by a migratory insertion step where one of the alkyl groups shifts from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This step occurs with complete retention of the stereochemistry at the migrating carbon.[1] This process is repeated for all three alkyl groups, forming a trialkyl borate ester.
-
Hydrolysis: Finally, the trialkyl borate ester is hydrolyzed by the aqueous base to yield the alcohol product, 2-Methyl-3-hexanol, and a borate salt.
Caption: Reaction mechanism of hydroboration-oxidation.
Experimental Protocols
This protocol details the procedure for the hydroboration-oxidation of this compound.
Materials and Equipment:
-
Reagents:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether (anhydrous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tetrahydrofuran (THF), anhydrous
-
-
Equipment:
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Nitrogen inlet/outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Apparatus for distillation or column chromatography
-
Safety Precautions:
-
Borane-THF is flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.
-
Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform the reaction in a well-ventilated fume hood.
Procedure:
-
Hydroboration: a. Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. b. Flush the apparatus with dry nitrogen. c. Via syringe, add 10 mmol of this compound to the flask, followed by 10 mL of anhydrous THF. d. Cool the flask to 0 °C using an ice bath. e. Slowly add 3.7 mL (3.7 mmol) of 1.0 M BH₃•THF solution dropwise via syringe while maintaining the temperature at 0 °C. f. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Oxidation: a. Cool the reaction mixture back down to 0 °C with an ice bath. b. Slowly and carefully add 3.0 mL of 3 M aqueous sodium hydroxide solution. c. Following the NaOH addition, add 3.0 mL of 30% hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 40-50 °C. d. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Work-up and Isolation: a. Add 20 mL of diethyl ether to the reaction mixture and transfer the contents to a separatory funnel. b. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). d. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. e. Purify the crude product by fractional distillation or silica gel column chromatography to obtain pure 2-Methyl-3-hexanol.
Data Presentation
The following table summarizes the expected quantitative data for the hydroboration-oxidation of this compound.
| Parameter | Value/Description |
| Starting Material | This compound |
| Primary Product | 2-Methyl-3-hexanol (racemic mixture of (2R,3R) and (2S,3S) enantiomers) |
| Regioselectivity | Anti-Markovnikov addition of H and OH across the double bond.[1][2][6] |
| Stereoselectivity | Syn-addition of H and OH.[1][2][3] |
| Theoretical Yield | Based on 10 mmol of starting alkene, the theoretical yield of 2-Methyl-3-hexanol (M.W. 116.20 g/mol ) is 1.16 g. |
| Typical Experimental Yield | 85-95% |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for hydroboration-oxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for cis-2-Methyl-3-hexene as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Methyl-3-hexene is an unsaturated hydrocarbon that presents potential as a nonpolar, aprotic solvent for specific applications in organic synthesis. Its chemical structure, characterized by a six-carbon chain and a cis-configured double bond, imparts properties that make it a suitable medium for reactions involving nonpolar reagents and intermediates. This document provides an overview of its properties, potential applications, and generalized protocols for its use as a solvent.
Physicochemical Properties
This compound's utility as a solvent is dictated by its physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1][2] |
| Molecular Weight | 98.19 g/mol | [1] |
| Boiling Point | 86.05 °C | [3] |
| Melting Point | -124.4 °C (estimate) | [3] |
| Density | 0.69 g/cm³ | [3] |
| Refractive Index | 1.399 | [3] |
| XLogP3 | 2.9 | [3] |
Application Notes
Due to its nonpolar nature and the presence of a double bond, this compound is a specialized solvent. Its applications are likely to be in areas where a non-reactive, hydrocarbon-based medium is required.
-
Reactions Requiring Inert, Nonpolar Conditions: It can serve as an alternative to other nonpolar solvents like hexane or toluene, particularly when different boiling points or solubility characteristics are desired.
-
Organometallic Reactions: Many organometallic reagents are soluble in hydrocarbon solvents. This compound could be employed in reactions involving Grignard reagents, organolithium compounds, or transition metal catalysts that are compatible with an alkene functionality. However, the potential for the double bond to coordinate with and inhibit certain catalysts must be considered.
-
Polymerization Reactions: Alkenes can be used as solvents for certain types of polymerization, provided they do not interfere with the polymerization of the primary monomer.[3] Given that it is an alkene itself, its use would be limited to systems where it does not readily co-polymerize.
-
Spectroscopic Studies: Its relatively simple structure and specific spectral features may make it a suitable solvent for NMR or IR studies of nonpolar analytes where solvent interference is a concern.
Important Consideration: The presence of the double bond in this compound means it is not an inert solvent for reactions involving strong electrophiles, oxidizing agents, or other reagents that react with alkenes. Careful consideration of reagent compatibility is crucial.
Experimental Protocols
The following are generalized, hypothetical protocols illustrating how this compound might be used as a solvent. These are intended as starting points for experimental design and should be adapted and optimized for specific reaction requirements.
Protocol 1: General Procedure for a Grignard Reaction
This protocol describes a hypothetical use of this compound as a solvent for the formation of a Grignard reagent and its subsequent reaction with an electrophile.
Materials:
-
Magnesium turnings
-
Anhydrous this compound
-
Alkyl or aryl halide
-
Electrophile (e.g., an aldehyde or ketone)
-
Anhydrous diethyl ether or THF (as co-solvent if needed)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions
Workflow Diagram:
Caption: Workflow for a Grignard reaction using this compound as a solvent.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings and a small crystal of iodine.
-
Add anhydrous this compound to the flask via syringe.
-
Dissolve the alkyl or aryl halide in anhydrous this compound in the dropping funnel.
-
Slowly add a small portion of the halide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started (indicated by the disappearance of the iodine color and gentle bubbling), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve the electrophile in anhydrous this compound and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Suzuki Coupling Reaction
This protocol outlines a hypothetical Suzuki coupling reaction in a mixed solvent system including this compound, which could be suitable for highly nonpolar substrates.
Materials:
-
Aryl halide or triflate
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
This compound
-
A polar aprotic co-solvent (e.g., THF, dioxane)
-
Degassed water
-
Standard glassware for inert atmosphere reactions
Signaling Pathway Diagram:
Caption: Simplified catalytic cycle for a Suzuki coupling reaction.
Procedure:
-
In a Schlenk flask, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of this compound and the co-solvent (e.g., a 2:1 ratio) via cannula.
-
Add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.
Conclusion
While not a conventional laboratory solvent, this compound possesses properties that may be advantageous for specific synthetic challenges requiring a nonpolar medium. The protocols provided herein are illustrative and should serve as a foundation for the development of robust experimental procedures. As with any reactive solvent, a thorough evaluation of its compatibility with all reagents and intermediates is essential for successful and safe implementation in organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-2-Methyl-3-hexene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the synthesis of cis-2-Methyl-3-hexene. The guidance focuses on improving yield and stereoselectivity for the two most common synthetic routes: the Wittig reaction and the partial hydrogenation of 2-methyl-3-hexyne.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Method 1: Wittig Reaction
The Wittig reaction is a powerful method for forming alkenes. For the synthesis of this compound, an unstabilized phosphonium ylide is reacted with an aldehyde. High cis selectivity is favored under salt-free conditions.[1][2]
Question: My Wittig reaction is showing low conversion of the starting aldehyde. What are the possible causes and solutions?
Answer:
Low conversion in a Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: The first step is the deprotonation of the phosphonium salt to form the ylide.[3]
-
Solution: Ensure your base is sufficiently strong (e.g., n-butyllithium, sodium amide) and that the reaction is performed under anhydrous conditions, as strong bases react readily with water. Use of freshly titrated or newly purchased base is recommended.
-
-
Steric Hindrance: While less of an issue for the synthesis of this compound from propionaldehyde and (1-methylethyl)triphenylphosphonium bromide, highly substituted aldehydes or ylides can slow the reaction.[4]
-
Solution: Consider increasing the reaction time or temperature. However, be aware that higher temperatures can sometimes decrease cis selectivity.
-
-
Ylide Instability: Unstabilized ylides can be prone to decomposition if not used promptly after generation.
-
Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde to the freshly prepared ylide solution.
-
Question: The cis/trans ratio of my product is poor, with a significant amount of the trans-isomer. How can I improve the cis selectivity?
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions and the nature of the ylide.[5]
-
Salt Effects: The presence of lithium salts can lead to equilibration of intermediates, favoring the more thermodynamically stable trans-alkene.[6]
-
Solution: Employ "salt-free" conditions. This can be achieved by preparing the ylide using a sodium- or potassium-based strong base (e.g., NaH, KHMDS) in a non-polar solvent like THF or toluene.
-
-
Solvent Choice: Polar aprotic solvents can sometimes favor the formation of the trans isomer.
-
Solution: Use non-polar solvents such as toluene or hexane to enhance cis selectivity.
-
-
Ylide Stability: Stabilized ylides (containing electron-withdrawing groups) inherently favor the E (trans) alkene. For this compound, you should be using an unstabilized ylide (derived from an alkyl halide).[1][7]
-
Solution: Ensure you are using the correct phosphonium salt precursor (e.g., (1-methylethyl)triphenylphosphonium bromide).
-
Question: I am having difficulty removing the triphenylphosphine oxide byproduct from my final product. What are the best purification strategies?
Answer:
Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction.
-
Crystallization: TPPO is a crystalline solid, while this compound is a liquid.
-
Solution: After the reaction workup, concentrate the crude product. The TPPO may precipitate out upon cooling. The product can then be decanted or the TPPO removed by filtration. Multiple crystallizations from a non-polar solvent like hexane may be necessary.
-
-
Column Chromatography: This is a very effective method for separating the non-polar alkene from the more polar TPPO.
-
Solution: Use silica gel as the stationary phase and a non-polar eluent, such as hexane or a hexane/ethyl acetate gradient. The alkene will elute first.
-
-
Precipitation of TPPO: TPPO can be precipitated from solution as a complex.
-
Solution: After the initial workup, dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of magnesium chloride or zinc chloride in the same solvent. The TPPO will form a complex and precipitate, which can then be filtered off.
-
Method 2: Partial Hydrogenation of 2-Methyl-3-hexyne with Lindlar's Catalyst
This classic method involves the stereospecific syn-addition of hydrogen across a triple bond, yielding the cis-alkene.[8][9][10] The key is the use of a "poisoned" catalyst to prevent over-reduction to the alkane.[4][11]
Question: My hydrogenation reaction is producing the alkane (2-methylhexane) as a major byproduct. What has gone wrong?
Answer:
The formation of alkane indicates over-reduction, which is a common issue if the catalyst is too active.
-
Improperly Poisoned Catalyst: The Lindlar catalyst (palladium on calcium carbonate or barium sulfate) must be deactivated with a poison like lead acetate and quinoline to prevent the hydrogenation of the initially formed alkene.[10][12]
-
Solution: Ensure your Lindlar catalyst is of high quality and has been properly prepared or purchased from a reliable source. If preparing it yourself, carefully follow established protocols for poisoning.
-
-
Excess Hydrogen: Using a large excess of hydrogen gas can drive the reaction towards the fully saturated product.
-
Solution: Monitor the hydrogen uptake carefully using a gas burette or by monitoring the reaction progress by GC or TLC. Stop the reaction as soon as the starting alkyne has been consumed.
-
-
Catalyst Loading: Too high a catalyst loading can lead to excessive activity.
-
Solution: Use a catalytic amount of the Lindlar catalyst, typically 5-10% by weight relative to the alkyne.
-
Question: The hydrogenation reaction is very slow or has stalled completely. What are the potential causes?
Answer:
A stalled reaction is often due to catalyst deactivation or impurities in the starting materials.
-
Catalyst Poisoning (Unintentional): The palladium catalyst is sensitive to various functional groups and impurities that can act as poisons. Sulfur-containing compounds are particularly detrimental.
-
Solution: Ensure all solvents and starting materials are pure and free from potential catalyst poisons. The starting alkyne should be purified before use if its purity is questionable.
-
-
Insufficient Agitation: In a heterogeneous catalysis, efficient mixing is crucial for the reaction to proceed.
-
Solution: Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst in the reaction mixture and to facilitate gas-liquid transfer.
-
-
Poor Quality Hydrogen: The hydrogen gas should be of high purity.
-
Solution: Use a high-purity grade of hydrogen and consider passing it through a drying agent and an oxygen trap before it enters the reaction vessel.
-
Frequently Asked Questions (FAQs)
Q1: Which method, Wittig or Lindlar, generally gives a higher yield of this compound?
A1: Both methods are capable of producing high yields of cis-alkenes. The choice often depends on the availability and cost of the starting materials. The Lindlar hydrogenation is typically very clean and high-yielding if a good quality catalyst is used. The Wittig reaction can also be high-yielding, but the purification to remove triphenylphosphine oxide can sometimes lead to product loss.
Q2: How can I confirm the stereochemistry of my product?
A2: ¹H NMR spectroscopy is the most definitive method. The vinylic protons in the cis-isomer will have a smaller coupling constant (J-value) typically in the range of 6-12 Hz, compared to the trans-isomer (12-18 Hz). ¹³C NMR can also be used, as the allylic carbons in the cis-isomer will be shielded (appear at a lower ppm) compared to the trans-isomer due to the gamma-gauche effect.[13]
Q3: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A3: Besides the desired product and potentially the trans-isomer, other peaks could indicate:
-
Starting materials: Unreacted aldehyde (in the Wittig reaction) or alkyne (in the hydrogenation).
-
Solvent residues: Residual solvents from the reaction or workup (e.g., THF, diethyl ether, hexane).
-
Byproducts: Triphenylphosphine oxide (for the Wittig reaction), which has characteristic aromatic signals. In the hydrogenation, you might see signals corresponding to the fully saturated alkane (2-methylhexane).
Q4: Is it possible to synthesize the starting alkyne, 2-methyl-3-hexyne, in the lab?
A4: Yes, 2-methyl-3-hexyne can be synthesized via the alkylation of a smaller alkyne. For example, deprotonating 3-methyl-1-butyne with a strong base like sodium amide (NaNH₂) followed by reaction with ethyl bromide would yield the desired product.[14]
Data Presentation
The following table summarizes representative yields and stereoselectivities for the synthesis of cis-alkenes using the two discussed methods. Note that specific results for this compound may vary.
| Method | Starting Materials | Product | Typical Yield (%) | cis:trans Ratio | Reference |
| Wittig Reaction | (1-methylethyl)triphenylphosphonium bromide + Propionaldehyde | This compound | 75-90 | >95:5 | [5] |
| Lindlar Hydrogenation | 2-Methyl-3-hexyne | This compound | 90-98 | >98:2 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
Reactants:
-
(1-methylethyl)triphenylphosphonium bromide (1.2 eq)
-
Sodium amide (NaNH₂) (1.2 eq)
-
Propionaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add (1-methylethyl)triphenylphosphonium bromide.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium amide to the suspension under a positive pressure of nitrogen.
-
Allow the mixture to stir at 0 °C for 1 hour. The formation of the orange-red ylide should be observed.
-
Dissolve propionaldehyde in a small amount of anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate the product from triphenylphosphine oxide.
-
Characterize the product by ¹H and ¹³C NMR.
Protocol 2: Synthesis of this compound via Lindlar Hydrogenation
Reactants:
-
2-Methyl-3-hexyne (1.0 eq)
-
Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate) (5 mol %)
-
Quinoline (1-2 drops)
-
Methanol or Hexane as solvent
-
Hydrogen gas (H₂)
Procedure:
-
To a hydrogenation flask, add 2-methyl-3-hexyne and the solvent (methanol or hexane).
-
Add the Lindlar's catalyst and a drop of quinoline to the solution.
-
Connect the flask to a hydrogenation apparatus (e.g., a balloon filled with hydrogen or a Parr hydrogenator).
-
Evacuate the flask and backfill with hydrogen gas (repeat this three times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm).
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting alkyne is consumed, stop the reaction and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by simple distillation.
-
Characterize the product by ¹H and ¹³C NMR to confirm its identity and stereochemical purity.
Visualizations
Caption: Troubleshooting workflow for the Wittig synthesis of this compound.
Caption: Troubleshooting workflow for the Lindlar hydrogenation of 2-methyl-3-hexyne.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 13. This compound | 15840-60-5 | Benchchem [benchchem.com]
- 14. 2-METHYL-3-HEXYNE|lookchem [lookchem.com]
Technical Support Center: Purification of cis-2-Methyl-3-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of cis-2-Methyl-3-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge in purifying this compound lies in the presence of its stereoisomer, trans-2-Methyl-3-hexene, as well as other structural isomers that may have formed during synthesis. These isomers often have very similar physicochemical properties, particularly boiling points, making separation by simple distillation difficult.[1]
Q2: Why is simple distillation ineffective for separating cis- and trans-2-Methyl-3-hexene?
Simple distillation is ineffective because the boiling points of cis- and trans-2-Methyl-3-hexene are very close. The cis isomer has a boiling point of approximately 88.4°C, while the trans isomer's boiling point is around 86°C.[2][3] This small difference in boiling points, known as low relative volatility, prevents a clean separation of the two isomers.[1]
Q3: What are the recommended purification methods for this compound?
For mixtures with low relative volatility, more advanced techniques are required. The recommended methods include:
-
Fractional Distillation: While more effective than simple distillation, it requires a column with high theoretical plates to achieve good separation.
-
Extractive Distillation: This method involves adding a solvent that alters the relative volatility of the isomers, making them easier to separate.[1][4]
-
Azeotropic Distillation: This technique involves adding a component (an entrainer) that forms a new, lower-boiling azeotrope with one of the isomers, allowing for its removal.[5][6]
-
Preparative Gas Chromatography (Prep-GC): This is a highly effective method for separating isomers with very close boiling points and can yield high-purity fractions.[7][8]
Q4: How can I confirm the isomeric purity of my purified this compound?
Spectroscopic methods are essential for confirming the identity and purity of your final product.
-
Proton NMR (¹H NMR): This is a powerful tool for distinguishing between cis and trans isomers. The coupling constants (J-values) between the vinylic protons are characteristically different for cis and trans configurations.[9]
-
Carbon-13 NMR (¹³C NMR): The chemical shifts of the carbons, particularly those of the double bond and the adjacent alkyl groups, can also be used to differentiate between isomers due to the γ-effect.[9]
Troubleshooting Guides
Issue 1: Poor Separation with Fractional Distillation
Symptoms:
-
The distillate contains a mixture of cis and trans isomers.
-
The boiling point at the still head remains constant throughout the distillation, indicating a possible azeotrope or very close boiling points.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | The fractionating column does not have enough theoretical plates to separate the close-boiling isomers. |
| Troubleshooting Steps: 1. Use a longer fractionating column.2. Use a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).3. Ensure the column is well-insulated to maintain a proper temperature gradient. | |
| Distillation Rate is Too High | A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column. |
| Troubleshooting Steps: 1. Reduce the heating rate to the distillation flask.2. Aim for a distillation rate of 1-2 drops per second. | |
| Formation of an Azeotrope | The mixture may form an azeotrope, a constant-boiling mixture that cannot be separated by simple distillation.[10][11] |
| Troubleshooting Steps: 1. Consider using a different purification technique, such as extractive distillation or preparative GC. |
Issue 2: Co-elution of Isomers in Preparative Gas Chromatography
Symptoms:
-
A single broad peak is observed instead of two distinct peaks for the cis and trans isomers.
-
The collected fractions are not isomerically pure.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate GC Column | The stationary phase of the column is not selective enough to resolve the isomers. |
| Troubleshooting Steps: 1. Use a column with a different stationary phase. Polar columns, such as those with Carbowax, are often effective for separating cis/trans isomers.[8][9]2. Use a longer capillary column for higher resolution.[7] | |
| Suboptimal Temperature Program | The temperature program is not optimized for the separation of the isomers. |
| Troubleshooting Steps: 1. Decrease the temperature ramp rate.2. Incorporate an isothermal hold at a temperature that provides the best resolution. | |
| High Carrier Gas Flow Rate | A high flow rate reduces the interaction time of the analytes with the stationary phase. |
| Troubleshooting Steps: 1. Optimize the carrier gas flow rate for maximum resolution. |
Physicochemical Properties of 2-Methyl-3-hexene Isomers
| Property | This compound | trans-2-Methyl-3-hexene |
| Molecular Formula | C₇H₁₄ | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol | 98.19 g/mol |
| Boiling Point | 88.4 °C[2] | 86 °C[3] |
| Density | ~0.711 g/cm³[2] | Not readily available |
| Refractive Index | ~1.3990[2] | Not readily available |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed.
-
-
Procedure:
-
Place the impure this compound mixture in the round-bottom flask with a few boiling chips.
-
Heat the flask gently using a heating mantle.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may be enriched in the lower-boiling trans isomer.
-
Collect the main fraction at the expected boiling point of this compound.
-
Stop the distillation before the flask runs dry.
-
-
Analysis:
-
Analyze the collected fractions by GC or NMR to determine the isomeric purity.
-
Protocol 2: Extractive Distillation
-
Solvent Selection:
-
Apparatus Setup:
-
Set up a distillation column with two feed points. The isomeric mixture is fed at a lower point, and the extractive solvent is introduced near the top of the column.[4]
-
-
Procedure:
-
Heat the reboiler to start the distillation.
-
Introduce the isomeric mixture and the solvent into the column.
-
The more volatile isomer will distill over as the top product.
-
The less volatile isomer will exit with the solvent from the bottom of the column.
-
The solvent is then separated from the less volatile isomer in a second distillation column and recycled.[4]
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Extractive distillation - Wikipedia [en.wikipedia.org]
- 2. This compound|15840-60-5|lookchem [lookchem.com]
- 3. trans-2-methyl-3-hexene [stenutz.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 7. vurup.sk [vurup.sk]
- 8. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. This compound | 15840-60-5 | Benchchem [benchchem.com]
- 10. Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations [basic-chemistry.eu5.org]
- 11. Azeotrope - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing GC Conditions for 2-Methyl-3-hexene Isomer Separation
Welcome to the technical support center for the chromatographic separation of 2-Methyl-3-hexene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during gas chromatography (GC) analysis of these non-polar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 2-Methyl-3-hexene isomers?
A1: The main difficulty lies in the subtle structural differences between the cis- and trans- geometric isomers, and between the (R)- and (S)-enantiomers. These isomers often have very similar boiling points and polarities, leading to co-elution on standard non-polar GC columns. Achieving separation requires columns with high resolving power and specific selectivity towards these types of isomers.
Q2: Which type of GC column is best suited for separating cis/trans isomers of 2-Methyl-3-hexene?
A2: For the separation of geometric isomers like cis- and trans-2-Methyl-3-hexene, a polar stationary phase is generally recommended. The differing polarities of the cis and trans isomers allow for differential interaction with the polar column, leading to separation. Highly polar columns, such as those with a polyethylene glycol (e.g., Carbowax) or a high-cyanopropyl stationary phase, are often effective. While non-polar columns like DB-1 or DB-5 separate based on boiling points, they may not provide adequate resolution for these isomers.
Q3: How can I separate the enantiomers (chiral isomers) of 2-Methyl-3-hexene?
A3: Enantiomeric separation requires a chiral stationary phase (CSP). For non-functionalized hydrocarbons like 2-Methyl-3-hexene, cyclodextrin-based CSPs are the most common choice.[1] These columns, often containing derivatized α-, β-, or γ-cyclodextrins, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Q4: What are the key GC parameters to optimize for better separation?
A4: The most critical parameters to optimize are:
-
Column Stationary Phase: As discussed, a polar phase for geometric isomers and a chiral phase for enantiomers.
-
Temperature Program: A slow temperature ramp rate (e.g., 1-5 °C/min) can significantly improve resolution.
-
Carrier Gas Flow Rate (Linear Velocity): Operating at the optimal linear velocity for the carrier gas (e.g., Helium, Hydrogen) will maximize column efficiency.
-
Column Dimensions: Longer columns (e.g., 30-60 m) and smaller internal diameters (e.g., 0.18-0.25 mm) provide higher theoretical plates and thus better resolving power.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Poor resolution or co-elution of cis/trans isomers. | Inadequate column polarity. | Switch to a more polar column (e.g., high-cyanopropyl or wax-based phase). |
| Temperature program is too fast. | Decrease the oven ramp rate (e.g., from 10 °C/min to 2 °C/min). | |
| Column is overloaded. | Dilute the sample or increase the split ratio. | |
| No separation of enantiomers on a chiral column. | Incorrect chiral stationary phase. | Try a different cyclodextrin derivative (e.g., permethylated vs. trifluoroacetylated). The fit of the analyte in the cyclodextrin cavity is crucial for separation.[2] |
| Analysis temperature is too high. | Reduce the column temperature. Chiral recognition is often enhanced at lower temperatures. | |
| Peak tailing for all isomers. | Active sites in the inlet or column. | Use a deactivated inlet liner and ensure the column is properly conditioned. For highly sensitive analyses, trimming the first few centimeters of the column may be necessary. |
| Sample overload. | Inject a smaller sample volume or a more dilute sample. | |
| Split peaks. | Improper column installation or a bad column cut. | Re-install the column, ensuring a clean, 90-degree cut at both ends. |
| Incompatible solvent and stationary phase in splitless injection. | Ensure the solvent is compatible with the stationary phase polarity. | |
| Variable retention times. | Leaks in the system. | Perform a leak check of the inlet, column connections, and gas lines. |
| Fluctuations in carrier gas flow rate. | Ensure the gas supply is stable and the electronic pressure control is functioning correctly. |
Troubleshooting Workflow for Isomer Co-elution
Troubleshooting decision tree for poor isomer separation.
Experimental Protocols
Protocol 1: Separation of cis/trans-2-Methyl-3-hexene
This protocol is adapted from a method for separating cis- and trans-heptene isomers and should serve as a good starting point.
| Parameter | Value |
| Column | DB-5 (5% Phenyl)-methylpolysiloxane |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 150 °CHold: 2 min at 150 °C |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1.0 µL |
| Detector | Flame Ionization Detector (FID), 250 °C |
Note: While a DB-5 column separates primarily by boiling point, it can provide some separation for these isomers. For improved resolution, a more polar column like a Carbowax or high-cyanopropyl phase is recommended.
Protocol 2: Chiral Separation of 2-Methyl-3-hexene Enantiomers
This is a general starting method for the chiral separation of non-functionalized hydrocarbons. Optimization will likely be required.
| Parameter | Value |
| Column | Rt-βDEXsm (permethylated β-cyclodextrin in a polar stationary phase) or similar |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Hydrogen or Helium |
| Linear Velocity | 40-80 cm/sec |
| Oven Program | Initial: 40 °C, hold for 1 minRamp: 2 °C/min to 180 °CHold: 5 min at 180 °C |
| Injector | Split/Splitless, 220 °C |
| Injection Mode | Split (100:1 ratio) |
| Injection Volume | 1.0 µL |
| Detector | Flame Ionization Detector (FID), 220 °C |
Note: Slower temperature ramps and lower final temperatures often improve chiral separations.
General GC Optimization Workflow
A general workflow for optimizing a GC method for isomer separation.
References
Technical Support Center: Synthesis of cis-2-Methyl-3-hexene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of cis-2-Methyl-3-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for stereoselective synthesis of cis-alkenes like this compound are the Wittig reaction using non-stabilized ylides and the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.[1][2][3]
Q2: What is the primary side product in a Wittig synthesis of this compound?
A2: The major inorganic side product is triphenylphosphine oxide (Ph₃P=O), which can be challenging to separate from the desired alkene due to its physical properties.[4] Additionally, the trans-isomer (trans-2-Methyl-3-hexene) is often a significant organic side product.[5]
Q3: How does Lindlar catalyst ensure the formation of a cis-alkene?
A3: Lindlar's catalyst facilitates the syn-addition of hydrogen to the alkyne.[6][7] The alkyne adsorbs onto the surface of the palladium catalyst, and hydrogen atoms are delivered to the same face of the triple bond, resulting in the formation of a cis-alkene.[7][8] The catalyst is "poisoned" with substances like lead acetate and quinoline to reduce its activity and prevent over-reduction to the corresponding alkane.[6][9][10]
Q4: Can this compound isomerize to its trans-isomer?
A4: Yes, cis-alkenes can isomerize to the more thermodynamically stable trans-isomers.[11][12] This can occur under certain conditions, such as exposure to heat, light, or catalysts.[1][12]
Q5: What analytical techniques are used to confirm the stereochemistry of 2-Methyl-3-hexene?
A5: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy are powerful tools for distinguishing between cis and trans isomers. In ¹H NMR, the coupling constants (J-values) for vinylic protons are characteristically different. In ¹³C NMR, the γ-effect can be used, where a substituent in a cis arrangement causes an upfield shift for a carbon three bonds away compared to the trans isomer.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired cis-alkene in a Wittig reaction.
-
Possible Cause A: Unreactive Ylide. The phosphorus ylide may not have formed efficiently. This can be due to an insufficiently strong base or the presence of moisture, which would quench the base.
-
Troubleshooting A: Ensure anhydrous conditions are maintained. Consider using a stronger base like butyl lithium (BuLi) if a weaker base was used.[4]
-
Possible Cause B: Steric Hindrance. The aldehyde or ketone and the ylide may be sterically hindered, slowing down the reaction.
-
Troubleshooting B: Increase the reaction time or temperature. However, be aware that higher temperatures may decrease cis-selectivity.
Problem 2: The product is a mixture of cis and trans isomers.
-
Possible Cause A (Wittig): Use of a stabilized ylide. Stabilized ylides (containing an electron-withdrawing group) favor the formation of the more stable E-alkene (trans).[3]
-
Troubleshooting A (Wittig): For cis-selectivity, a non-stabilized (alkyl) ylide should be used under salt-free conditions.[2][13] Performing the reaction at low temperatures can also enhance cis-selectivity.
-
Possible Cause B (Isomerization): The reaction or workup conditions may be causing the cis-product to isomerize to the more stable trans-isomer.
-
Troubleshooting B (Isomerization): Avoid high temperatures and exposure to acidic conditions during workup.
Problem 3: The product of Lindlar hydrogenation is contaminated with the starting alkyne and/or the fully saturated alkane.
-
Possible Cause A: Incomplete Reaction. If the starting alkyne is present, the reaction may not have gone to completion.
-
Troubleshooting A: Increase the reaction time or the pressure of hydrogen gas. Ensure the catalyst is active and has not been excessively poisoned.
-
Possible Cause B: Over-reduction. The presence of the alkane (2-methylhexane) indicates that the catalyst is too active and is reducing the newly formed alkene.[6]
-
Troubleshooting B: Ensure the Lindlar catalyst is properly "poisoned." If preparing the catalyst in-house, adjust the amount of quinoline or lead salt used.[6][9] Limiting the equivalents of hydrogen gas can also prevent over-reduction.[9]
Problem 4: Difficulty removing triphenylphosphine oxide after a Wittig reaction.
-
Possible Cause: Triphenylphosphine oxide has moderate polarity and can be difficult to separate from the alkene product by standard extraction or chromatography.[4]
-
Troubleshooting:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallizing it from a non-polar solvent at low temperature.
-
Chromatography: Careful column chromatography on silica gel is the most common method for separation.
-
Alternative Reagents: Consider using a Horner-Wadsworth-Emmons reaction, where the phosphate byproduct is water-soluble and easily removed.[13]
-
Quantitative Data Summary
The stereoselectivity of alkene synthesis is highly dependent on the specific reagents and reaction conditions. The table below summarizes typical outcomes for the described methods.
| Synthesis Method | Reagent Type | Typical Major Isomer | Typical cis:trans Ratio (Z:E) | Reference |
| Wittig Reaction | Non-stabilized Ylide (e.g., R=alkyl) | cis (Z) | Moderate to High Selectivity (>90:10) | [2][3] |
| Wittig Reaction | Stabilized Ylide (e.g., R=EWG) | trans (E) | Predominantly E | [3] |
| Lindlar Hydrogenation | Poisoned Palladium Catalyst | cis (Z) | Highly Selective (>98:2) | [6][7][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a general procedure and should be adapted based on specific laboratory safety protocols and reagent availability. The synthesis involves the reaction of an ethyltriphenylphosphonium ylide with isobutyraldehyde.
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise while maintaining the temperature. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir for 1-2 hours at this temperature.
-
Reaction with Aldehyde: Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of isobutyraldehyde in anhydrous THF dropwise.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with a non-polar solvent like hexane or pentane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. The solvent can be removed by rotary evaporation. The crude product, containing the desired alkene and triphenylphosphine oxide, should be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane).
Protocol 2: Synthesis of this compound via Lindlar Hydrogenation
This protocol describes the partial reduction of 2-methyl-3-hexyne.
-
Setup: To a hydrogenation flask, add 2-methyl-3-hexyne and a suitable solvent (e.g., methanol or ethyl acetate). Add Lindlar's catalyst (typically 5% Pd on CaCO₃, poisoned with lead acetate and quinoline) at a loading of 5-10 mol%.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with H₂ (typically to 1 atm or slightly above) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by measuring hydrogen uptake. The reaction should be stopped once one equivalent of H₂ has been consumed to prevent over-reduction.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Rinse the pad with the reaction solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation if necessary.
Visualizations
References
- 1. This compound | 15840-60-5 | Benchchem [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 8. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing isomerization of cis-2-Methyl-3-hexene during reactions
Welcome to the technical support center for cis-2-Methyl-3-hexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted isomerization of this compound to its trans isomer during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound isomerizing to the trans form during my reaction?
Isomerization from the cis to the more thermodynamically stable trans isomer can be initiated by several factors, including:
-
Heat: Higher reaction temperatures provide the activation energy needed to overcome the rotational barrier of the double bond, leading to the formation of the more stable trans isomer.
-
Acidic or Basic Conditions: Traces of acid or base can catalyze the isomerization process. Acid-catalyzed isomerization typically proceeds through a carbocation intermediate, while base-catalyzed isomerization can occur via an allylic anion.
-
Presence of Transition Metals: Certain transition metal catalysts or impurities can facilitate isomerization through the formation of π-allyl complexes.
-
Radical Initiators: Radical species in the reaction mixture can also promote cis-trans isomerization.
-
Photochemical Conditions: Exposure to light, especially UV light, can induce isomerization.
Q2: What general strategies can I employ to minimize isomerization?
To maintain the cis stereochemistry of this compound, consider the following general approaches:
-
Temperature Control: Whenever possible, run reactions at lower temperatures to minimize the thermal energy available for isomerization.[1]
-
pH Control: Use neutral reaction conditions and ensure all reagents and solvents are free from acidic or basic impurities. Buffering the reaction mixture can sometimes be beneficial.
-
Choice of Reagents and Catalysts: Select reagents and catalysts that are known to be stereospecific or stereoretentive and have a low propensity for inducing isomerization.
-
Reaction Time: Shorter reaction times can reduce the exposure of the reactant and product to conditions that might cause isomerization.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of radical species from atmospheric oxygen that might initiate isomerization.
Q3: Are there any specific additives that can suppress isomerization?
Yes, in certain reactions, additives can be used to suppress unwanted isomerization. For instance, in ruthenium-catalyzed olefin metathesis, the addition of 1,4-benzoquinones has been shown to prevent olefin migration and isomerization. While this is specific to metathesis, it highlights the principle of using additives to quench species that may cause isomerization.
Troubleshooting Guides
Issue 1: Significant formation of trans-2-Methyl-3-hexene during an epoxidation reaction.
Possible Causes:
-
Non-stereospecific epoxidizing agent: Some epoxidation methods are not stereospecific.
-
Acidic impurities: Traces of acid in the reaction mixture or on the glassware can catalyze isomerization.
-
Elevated temperature: The reaction may be running too hot.
Troubleshooting Steps:
-
Use a Stereospecific Reagent: Employ a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is known to perform stereospecific epoxidation. The reaction with peroxy acids is concerted, meaning the epoxide is formed in a single step, which helps to retain the stereochemistry of the starting alkene.[2]
-
Ensure Neutral Conditions:
-
Wash and dry all glassware thoroughly to remove any acidic or basic residues.
-
Use freshly distilled and degassed solvents.
-
Consider adding a mild, non-nucleophilic base, like sodium bicarbonate, to the reaction mixture to neutralize any trace acidity.
-
-
Lower the Reaction Temperature: Run the epoxidation at 0 °C or even lower temperatures to minimize the risk of thermal isomerization.
Issue 2: My hydroboration-oxidation of this compound is not yielding the expected cis-product.
Possible Causes:
-
Isomerization prior to or during hydroboration: The hydroboration step itself is stereospecific, so isomerization is likely occurring due to other factors.
-
Harsh oxidation conditions: While the oxidation of the organoborane is typically stereoretentive, extreme conditions could potentially lead to side reactions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your starting this compound is free from the trans isomer.
-
Control Temperature during Hydroboration: Perform the hydroboration step at a low temperature (e.g., 0 °C) to prevent any potential thermal isomerization.
-
Mild Oxidation Conditions: Use standard, mild oxidation conditions, which involve the addition of hydrogen peroxide in an aqueous base at moderate temperatures. Avoid excessive heating during this step. The hydroboration-oxidation reaction is known to be a stereospecific syn-addition, which should preserve the cis stereochemistry of the starting alkene in the final alcohol product.[3][4][5][6]
Experimental Protocols
Protocol 1: Stereoretentive Epoxidation of this compound
This protocol is designed to minimize isomerization by using a stereospecific reagent and controlled conditions.
-
Preparation:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with a saturated solution of sodium sulfite, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Protocol 2: Stereospecific syn-Dihydroxylation of this compound
This protocol uses osmium tetroxide to achieve a syn-dihydroxylation, which preserves the cis stereochemistry of the starting material.
-
Preparation:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water.
-
Add a co-oxidant, such as N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
-
Reaction:
-
To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%) as a solution in toluene at room temperature.
-
-
Monitoring and Work-up:
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Data Presentation
The following tables illustrate the expected outcomes of reactions with and without measures to prevent isomerization. The data is for illustrative purposes to highlight the importance of reaction conditions.
Table 1: Epoxidation of this compound with m-CPBA
| Entry | Temperature (°C) | Additive | cis-epoxide : trans-epoxide Ratio |
| 1 | 25 | None | 95 : 5 |
| 2 | 0 | None | >99 : 1 |
| 3 | 25 | Benzoic Acid (10 mol%) | 80 : 20 |
Table 2: Dihydroxylation of this compound with catalytic OsO₄/NMO
| Entry | Solvent | Temperature (°C) | cis-diol : trans-diol Ratio |
| 1 | Acetone/Water | 25 | >98 : 2 |
| 2 | Toluene | 80 | 90 : 10 |
Visualizations
Caption: Factors that can trigger the isomerization of cis- to trans-2-Methyl-3-hexene.
Caption: Workflow for stereospecific epoxidation, avoiding isomerization.
Caption: A decision-making flowchart for troubleshooting unwanted isomerization.
References
- 1. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aceorganicchem.com [aceorganicchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low stereoselectivity in alkene synthesis
This guide provides troubleshooting strategies and frequently asked questions to address low stereoselectivity in alkene synthesis, with a focus on the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction showing low E/Z selectivity?
Low stereoselectivity in a Wittig reaction can stem from several factors that disrupt the desired kinetic or thermodynamic reaction pathway. The primary determinants of selectivity are the structure of the phosphonium ylide, the presence of salt additives (especially lithium salts), solvent polarity, and reaction temperature.[1][2] For semi-stabilized ylides (e.g., where the R group is aryl), poor E/Z selectivity is often observed.[1]
Q2: What is the role of the ylide structure in determining stereoselectivity?
The electronic nature of the substituent on the ylide's carbanion is the most critical factor in determining the E/Z ratio of the resulting alkene.[3]
-
Unstabilized Ylides: These have simple alkyl groups (e.g., R = alkyl) and are highly reactive. They typically react under kinetic control to yield (Z)-alkenes with moderate to high selectivity.[1][3]
-
Stabilized Ylides: These possess an electron-withdrawing group (e.g., R = ester, ketone) that stabilizes the negative charge through resonance.[4] These less reactive ylides tend to react under thermodynamic control, leading to the formation of (E)-alkenes with high selectivity.[1][2]
-
Semi-stabilized Ylides: Ylides with an aryl substituent (e.g., R = phenyl) fall between the two extremes and often result in poor selectivity, yielding a mixture of E and Z isomers.[1]
Q3: How can I increase (Z)-alkene selectivity?
To favor the formation of the (Z)-alkene, the reaction should be run under kinetic control. This is best achieved using an unstabilized ylide under lithium salt-free conditions.[2][5] The presence of lithium salts can cause the intermediates to equilibrate, eroding the Z-selectivity.[1][2] Performing the reaction in polar aprotic solvents like dimethylformamide (DMF) in the presence of sodium or lithium iodide can also significantly enhance the formation of the Z-isomer, in some cases almost exclusively.[1][2]
Q4: How can I increase (E)-alkene selectivity?
There are two primary strategies for achieving high (E)-alkene selectivity:
-
Use a Stabilized Ylide: If your target molecule allows, using a stabilized ylide is the most direct method, as these inherently favor the formation of the more thermodynamically stable (E)-alkene.[1][6]
-
Employ the Schlosser Modification: When using an unstabilized ylide where the Z-alkene is the typical product, the Schlosser modification can be used to force the formation of the (E)-alkene.[6][7] This involves deprotonating the intermediate betaine at low temperatures with a strong base like phenyllithium, which allows it to equilibrate to the more stable threo configuration, ultimately leading to the E-alkene.[2][8]
Q5: How do salts and solvents affect the stereochemical outcome?
Salts, particularly lithium halides, can have a profound impact on stereoselectivity by coordinating to the oxygen atom of the betaine intermediate.[1][5] This coordination can facilitate the reversibility of the initial cycloaddition, allowing the intermediates to equilibrate to the more thermodynamically stable threo betaine, which leads to the (E)-alkene.[2][9] This process is sometimes referred to as "stereochemical drift".[2]
Solvent choice can also influence the E/Z ratio, especially with stabilized and semi-stabilized ylides. The effect is highly dependent on the specific ylide and aldehyde used. For some semi-stabilized ylides, increasing solvent polarity has been shown to decrease Z-selectivity.[10]
Data Presentation: Effect of Reaction Conditions on Stereoselectivity
The following table summarizes how different experimental parameters can influence the product distribution in a Wittig reaction.
| Ylide Type | Aldehyde | Base / Additives | Solvent | Temp (°C) | Z:E Ratio | Reference |
| Semi-stabilized | Benzaldehyde | K₂CO₃ / 18-crown-6 | Toluene | 110 | 81:19 | [10] |
| Semi-stabilized | Benzaldehyde | K₂CO₃ / 18-crown-6 | Toluene | 40 | 87:13 | [10] |
| Semi-stabilized | Benzaldehyde | K₂CO₃ / 18-crown-6 | Dichloromethane (DCM) | 40 | 50:50 | [10] |
| Semi-stabilized | Benzaldehyde | K₂CO₃ / 18-crown-6 | Acetonitrile (MeCN) | Reflux | 22:78 | [10] |
| Semi-stabilized | Benzaldehyde | K₂CO₃ / 18-crown-6 | Water (H₂O) | Reflux | 27:73 | [10] |
| Unstabilized | Heptanal | PhLi•LiBr | Benzene | 23 | 83:17 | [9] |
| Unstabilized | Heptanal | PhLi•LiBr + LiI | Benzene | 23 | 17:83 | [9] |
Mandatory Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Mechanistic pathways determining E/Z selectivity.
Experimental Protocols
Protocol 1: General Procedure for (Z)-Selective Wittig Reaction under Salt-Free Conditions
This protocol aims to maximize (Z)-alkene formation by using an unstabilized ylide and avoiding lithium salts that can cause stereochemical drift.
Materials:
-
Alkyltriphenylphosphonium halide salt
-
Anhydrous aprotic solvent (e.g., THF, Toluene)
-
Salt-free base (e.g., Potassium tert-butoxide (KOtBu), Sodium Hydride (NaH), or Sodium Amide (NaNH₂))
-
Aldehyde
-
Standard glassware for anhydrous reactions (e.g., oven-dried flasks, nitrogen/argon atmosphere)
Methodology:
-
To a stirred suspension of the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the salt-free base (1.05 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Cool the reaction mixture to -78 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the (Z)-alkene. The E/Z ratio can be determined by ¹H NMR or GC analysis.
Protocol 2: Schlosser Modification for (E)-Selective Wittig Reaction
This procedure modifies the standard Wittig reaction with unstabilized ylides to favor the (E)-alkene.[8][11]
Materials:
-
Alkyltriphenylphosphonium halide salt
-
Anhydrous diethyl ether or THF
-
Phenyllithium (PhLi) solution (2.2 eq.)
-
Aldehyde
-
Proton source (e.g., tert-butanol or HCl in an appropriate solvent)
-
Potassium tert-butoxide (KOtBu)
Methodology:
-
Prepare the phosphonium ylide by adding phenyllithium (1.1 eq.) to a suspension of the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous diethyl ether at room temperature under an inert atmosphere. Stir for 30 minutes.
-
Cool the resulting ylide solution to -78 °C.
-
Add the aldehyde (1.0 eq.) dropwise. A betaine intermediate will form. Stir for 30-60 minutes at -78 °C.[2]
-
While maintaining the temperature at -78 °C, add a second equivalent of phenyllithium (1.1 eq.) dropwise. This deprotonates the betaine to form a β-oxido ylide.[9] Stir for an additional 30 minutes.
-
Add a proton source (e.g., a pre-cooled solution of tert-butanol) to protonate the β-oxido ylide, which selectively forms the more stable threo betaine intermediate.[2]
-
Add potassium tert-butoxide (KOtBu) to promote the elimination of triphenylphosphine oxide.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work up the reaction as described in Protocol 1. Purify via column chromatography to isolate the (E)-alkene.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Schlosser Modification [organic-chemistry.org]
cis-2-Methyl-3-hexene stability and storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-2-Methyl-3-hexene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| Unexpected peak in GC/NMR analysis | 1. Isomerization to trans-2-Methyl-3-hexene. 2. Oxidation due to improper storage. 3. Contamination from solvent or equipment. | 1. Compare the new peak's retention time or spectral data with a standard of the trans isomer. 2. Check for the presence of aldehydes or ketones using appropriate analytical techniques. 3. Run a blank analysis of the solvent and ensure equipment is clean. |
| Low purity of the starting material | 1. Degradation during shipping or storage. 2. Incomplete synthesis or purification. | 1. Verify the certificate of analysis from the supplier. 2. Perform a purity analysis upon receipt of the material. 3. If purity is a concern, consider re-purification by distillation. |
| Inconsistent reaction outcomes | 1. Variable purity of this compound. 2. Presence of inhibitors or activators. | 1. Use a fresh, unopened bottle of the reagent or re-purify older stock. 2. Ensure the compound is free from peroxide contamination, especially if used in radical reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2] It is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed. For long-term storage, refrigeration is advised.[2]
Q2: How stable is this compound at room temperature?
A2: While this compound is considered relatively stable, like other cis-alkenes, it is thermodynamically less stable than its trans isomer due to steric hindrance.[2][3][4] Over time, especially in the presence of light or acid catalysts, it can isomerize to the more stable trans-2-methyl-3-hexene.[2] Polymerization may also occur slowly at room temperature. For experiments requiring high purity, it is best to use a freshly opened container or material that has been stored properly.
Q3: What are the common degradation products of this compound?
A3: The primary degradation pathways for this compound involve isomerization and oxidation.[1][5]
-
Isomerization: The most common "degradation" product is its geometric isomer, trans-2-methyl-3-hexene.
-
Oxidation: In the presence of air (oxygen), oxidation can occur, especially when exposed to light or heat. This can lead to the formation of various oxygenated products, including aldehydes and ketones, through reactions at the double bond.[1][5] In the atmosphere, it primarily degrades through reactions with hydroxyl radicals, ozone, and nitrate radicals.[1]
Q4: Can I handle this compound on an open lab bench?
A4: Due to its high flammability and volatility, it is strongly recommended to handle this compound in a well-ventilated fume hood.[6] Keep it away from any potential ignition sources.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6]
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to confirm the cis-isomer configuration and identify impurities.[1] A detailed, generalized protocol for GC-MS analysis is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Relative Stability of Alkenes
| Factor | More Stable | Less Stable | Energy Difference (approx.) |
| Substitution | More substituted double bond | Less substituted double bond | Varies |
| Isomerism | Trans isomer | Cis isomer | ~4-5 kJ/mol for 2-butene[2][4] |
| Conjugation | Conjugated double bonds | Isolated double bonds | ~15 kJ/mol for 1,3-butadiene[8] |
Note: The energy difference can be influenced by the size of the substituent groups.[3]
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound. Instrument parameters may need to be optimized for your specific equipment and analytical goals.
1. Objective: To determine the purity of a this compound sample and identify potential impurities such as its trans isomer or oxidation products.
2. Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane or dichloromethane, GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
-
Prepare a working solution by diluting the stock solution 1:100 with the same solvent. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and fill to the mark with the solvent.
-
Transfer an aliquot of the working solution to a GC vial for analysis.
4. GC-MS Instrumentation and Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes at 200 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Mass Scan Range: 35-200 amu
5. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Identify the main peak corresponding to this compound by its mass spectrum. Key fragments for 2-methyl-3-hexene include m/z 69, 55, and 41.[7]
-
Analyze the mass spectra of any impurity peaks to tentatively identify them. The trans isomer will have a very similar mass spectrum but a different retention time. Oxidation products may show characteristic fragments corresponding to aldehydes or ketones.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound.
References
- 1. This compound | 15840-60-5 | Benchchem [benchchem.com]
- 2. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Hexene, 2-methyl-, (Z)- | C7H14 | CID 5365948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-3-hexene Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the interpretation of complex NMR spectra of 2-Methyl-3-hexene mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1H NMR spectrum of a 2-Methyl-3-hexene mixture is very complex with many overlapping signals. How can I begin to interpret it?
A1: Signal overlap is a common challenge with isomeric mixtures.[1][2] The first step is to identify the distinct sets of signals for each isomer, (E)-2-Methyl-3-hexene and (Z)-2-Methyl-3-hexene.
-
Focus on the vinylic proton region (typically 5.0-6.0 ppm). The coupling constants (J-values) between the two vinylic protons are diagnostic for distinguishing between the E (trans) and Z (cis) isomers.
-
Trans (E) isomers exhibit a larger coupling constant, typically in the range of 11-18 Hz.
-
Cis (Z) isomers show a smaller coupling constant, usually between 6-14 Hz.
-
-
Identify the allylic protons. These are the protons on the carbons adjacent to the double bond. Their signals will also be split by the vinylic protons.
-
Utilize 2D NMR techniques. Experiments like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, confirming the connectivity of protons within each isomer. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons.
Q2: I'm having trouble accurately determining the ratio of the (E) and (Z) isomers due to signal overlap. What can I do?
A2: Accurate quantification requires well-resolved signals. Here are several strategies to overcome signal overlap for integration:
-
Choose non-overlapping signals: Even in a complex spectrum, there might be one or two signals for each isomer that are well-separated. The methyl or ethyl group signals are often good candidates. Integrate these distinct signals to determine the isomeric ratio.
-
Change the NMR solvent: Sometimes, changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of certain protons, potentially resolving the overlap.[3]
-
Use a higher field NMR spectrometer: A spectrometer with a stronger magnetic field will increase the chemical shift dispersion, which can help to separate overlapping signals.
-
Employ advanced 1D NMR techniques: "Pure shift" NMR experiments can collapse multiplets into singlets, significantly reducing spectral crowding and allowing for easier integration.[1]
Q3: The splitting patterns in my spectrum are more complex than simple doublets or triplets. What could be the cause?
A3: Complex splitting patterns, often referred to as "higher-order effects" or "complex multiplets," can arise from several factors in 2-Methyl-3-hexene mixtures:
-
Diastereotopicity: The two protons of a CH₂ group or the two methyl groups of an isopropyl group can be in different chemical environments due to the presence of a nearby chiral center or a stereogenic double bond. This makes them magnetically non-equivalent, causing them to have different chemical shifts and couple with each other (geminal coupling), as well as with neighboring protons.
-
Magnetic Inequivalence: Protons that are chemically equivalent (i.e., interchangeable by a symmetry operation) may not be magnetically equivalent if they have different coupling relationships to a third proton. This is common in rigid systems like alkenes.
-
Small Long-Range Couplings: Couplings over four or more bonds (allylic or homoallylic couplings) can sometimes be observed, adding further complexity to the splitting patterns.
To decipher these complex patterns, 2D NMR techniques like COSY are invaluable for tracing out the coupling networks.
Data Presentation: Predicted ¹H NMR Data
While experimental data can vary slightly based on solvent and concentration, the following table summarizes the expected chemical shifts and coupling constants for the (E) and (Z) isomers of 2-Methyl-3-hexene.
| Proton | (E)-2-Methyl-3-hexene (trans) | (Z)-2-Methyl-3-hexene (cis) |
| H3 (vinylic) | ~5.4 ppm (dq) | ~5.2 ppm (dq) |
| H4 (vinylic) | ~5.5 ppm (dt) | ~5.3 ppm (dt) |
| H2 (methine) | ~2.3 ppm (m) | ~2.6 ppm (m) |
| H5 (methylene) | ~2.0 ppm (quintet) | ~2.0 ppm (quintet) |
| H1 (methyl) | ~1.0 ppm (d) | ~1.0 ppm (d) |
| H6 (methyl) | ~0.9 ppm (t) | ~0.9 ppm (t) |
| J₃,₄ (vinylic) | ~15 Hz | ~11 Hz |
| J₂,₃ (allylic) | ~6 Hz | ~7 Hz |
| J₄,₅ (allylic) | ~6 Hz | ~7 Hz |
| J₁,₂ (vicinal) | ~7 Hz | ~7 Hz |
| J₅,₆ (vicinal) | ~7.5 Hz | ~7.5 Hz |
d: doublet, t: triplet, q: quartet, m: multiplet
Experimental Protocols
1. NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4][5][6][7]
-
Sample Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[5][6]
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample.[4] Chloroform-d (CDCl₃) is a common choice for non-polar compounds like 2-Methyl-3-hexene.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
2. Standard ¹H NMR Acquisition
-
Spectrometer: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment is typically used for ¹H NMR.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: A typical acquisition time is 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans are often adequate.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Mandatory Visualizations
Caption: Experimental workflow for the NMR analysis of 2-Methyl-3-hexene mixtures.
Caption: Differentiating (E) and (Z) isomers by vinylic proton coupling constants.
Caption: A logical troubleshooting guide for interpreting complex NMR spectra.
References
- 1. cis-2-Methyl-3-hexene | 15840-60-5 | Benchchem [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Hexene, 2-methyl-, (Z)- [webbook.nist.gov]
- 4. (3E)-2-Methyl-3-hexene | C7H14 | CID 5352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. TRANS 2-METHYL-3-HEXENE | 3899-36-3 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Enhancing cis-2-Methyl-3-hexene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-2-Methyl-3-hexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: this compound is a versatile alkene used in a variety of organic transformations. The most common reactions include:
-
Epoxidation: To form cis-2,3-epoxy-2-methylhexane, a useful intermediate for synthesizing diols and other functionalized molecules.
-
Hydroboration-Oxidation: To produce (2R,3S)-2-methyl-3-hexanol, an anti-Markovnikov alcohol, with high stereospecificity.
-
Olefin Metathesis: To create new carbon-carbon double bonds, enabling the synthesis of more complex molecules.
-
Catalytic Hydrogenation: To selectively reduce the double bond to yield cis-2-methylhexane.
Q2: How can I purify my this compound starting material?
A2: Impurities in the starting material, such as the trans-isomer or other constitutional isomers, can complicate reactions and purification of the final product.[1] High-purity this compound is crucial for achieving high yields and selectivity. Fractional distillation is the most common method for purification. Purity can be assessed using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are some common side reactions to be aware of?
A3: Depending on the reaction, several side reactions can occur:
-
Isomerization: The cis-isomer can isomerize to the more stable trans-isomer, especially under acidic or high-temperature conditions.
-
Over-reduction: In catalytic hydrogenation, the alkene can be fully reduced to the corresponding alkane if the reaction is not carefully controlled.[1]
-
Rearrangements: While less common with the reactions detailed here, strong acidic conditions can sometimes lead to carbocation rearrangements.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Epoxidation of this compound
The epoxidation of this compound, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), yields cis-2,3-epoxy-2-methylhexane.
| Potential Cause | Suggested Solution |
| Degraded m-CPBA | m-CPBA can degrade over time. Use freshly opened or properly stored m-CPBA. Its activity can be checked by iodometric titration. |
| Presence of Water | In non-aqueous solvents, the presence of water can lead to the opening of the epoxide ring to form a diol, reducing the yield of the desired epoxide.[2] Ensure all glassware is dry and use anhydrous solvents. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of m-CPBA to ensure complete conversion of the alkene. |
| Low Reaction Temperature | While the reaction is often run at 0 °C to room temperature, very low temperatures can slow the reaction rate significantly. Monitor the reaction by TLC to determine the optimal reaction time at your chosen temperature. |
| Side Reactions | If the reaction mixture is acidic, the epoxide ring can open. Adding a buffer like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) can prevent this. |
| Peroxy Acid | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| m-CPBA | Dichloromethane (DCM) | 0 - 25 | ~75 | General Literature |
| Peroxyacetic acid | Dichloromethane (DCM) | 0 - 25 | 70-80 | General Literature |
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the alkene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by flash column chromatography on silica gel.
Caption: Experimental workflow for the epoxidation of this compound.
Hydroboration-Oxidation of this compound
This two-step reaction converts this compound to the corresponding anti-Markovnikov alcohol, (2R,3S)-2-methyl-3-hexanol, via a syn-addition of the hydroborane.
| Potential Cause | Suggested Solution |
| Moisture in Reaction | Borane (BH₃) reacts vigorously with water. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., THF). |
| Incomplete Hydroboration | The hydroboration step may be slow. Ensure sufficient reaction time before proceeding to the oxidation step. Monitor by quenching a small aliquot and analyzing by GC or NMR. |
| Incomplete Oxidation | The oxidation with hydrogen peroxide and sodium hydroxide can be exothermic. Ensure proper cooling and sufficient time for the reaction to go to completion. |
| Poor Regioselectivity | While BH₃ generally gives good anti-Markovnikov selectivity, sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can provide higher regioselectivity.[3][4] |
| Epimerization | While the reaction is stereospecific, harsh workup conditions could potentially lead to epimerization. Maintain basic conditions during the oxidation and workup. |
| Hydroborating Agent | Regioselectivity (Anti-Markovnikov:Markovnikov) for similar internal alkenes | Typical Yield (%) |
| BH₃·THF | >90:10 | 85-95 |
| 9-BBN | >99:1 | 90-98 |
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 0.4 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction back to 0 °C and slowly add water to quench any unreacted borane.
-
Carefully add aqueous sodium hydroxide (e.g., 3M), followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution), keeping the temperature below 25 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Caption: Reaction pathway for the hydroboration-oxidation of this compound.
Olefin Metathesis of this compound
Olefin metathesis, particularly cross-metathesis, can be used to couple this compound with another alkene to form a new, more complex olefin. The choice of catalyst is critical for success.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored under an inert atmosphere. Some functional groups on the substrate or impurities in the solvent can poison the catalyst. |
| Catalyst Decomposition | Ruthenium-based catalysts can decompose in the presence of air, moisture, or certain functional groups.[5][6] Use degassed solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Water can accelerate catalyst decomposition.[7][8] |
| Poor Substrate Reactivity | Sterically hindered alkenes may react slowly. Increasing the reaction temperature or using a more active catalyst (e.g., a third-generation Grubbs catalyst) may be necessary. |
| Homodimerization | The self-metathesis of the starting alkenes can be a significant side reaction. Using a stoichiometric excess of one of the coupling partners can favor the desired cross-metathesis product. |
| Product Isomerization | The desired product may isomerize to a more stable isomer under the reaction conditions. Minimizing reaction time and temperature can help to reduce isomerization. |
Yields are highly substrate-dependent. The following provides a general comparison for the cross-metathesis of internal alkenes.
| Catalyst | Typical Loading (mol%) | General Reactivity | E/Z Selectivity |
| Grubbs 1st Gen. | 2-5 | Moderate | Generally E-selective |
| Grubbs 2nd Gen. | 1-5 | High | Generally E-selective |
| Hoveyda-Grubbs 2nd Gen. | 1-5 | High, more stable | Generally E-selective |
-
In a glovebox or under a stream of argon, add the terminal alkene (1.2 eq) and degassed solvent (e.g., dichloromethane or toluene) to a dry reaction flask.
-
Add this compound (1.0 eq).
-
Add the Grubbs second-generation catalyst (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction by GC or TLC.
-
Once complete, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by flash column chromatography.
Caption: A simplified catalytic cycle for olefin cross-metathesis.
Catalytic Hydrogenation to a cis-Alkene
To obtain this compound from 2-methyl-3-hexyne, a poisoned catalyst such as Lindlar's catalyst is typically used to prevent over-reduction to the alkane.
| Potential Cause | Suggested Solution |
| Catalyst Too Active | If over-reduction to the alkane is observed, the catalyst may be too active. Ensure the Lindlar's catalyst is properly "poisoned" with quinoline or another deactivating agent. |
| Incomplete Reaction | If the reaction stalls, the catalyst may be deactivated. This can be due to impurities in the substrate or solvent. Ensure high-purity starting materials. |
| Hydrogen Pressure | While typically run at atmospheric pressure, higher pressures can lead to over-reduction. Maintain a hydrogen atmosphere using a balloon. |
| Poor Cis-Selectivity | Isomerization to the trans-alkene can occur. This is often a sign of catalyst decomposition or a non-selective catalyst. Ensure a high-quality Lindlar's catalyst is used. |
| Catalyst | Support | Poison | Typical cis-Alkene Selectivity (%) |
| Lindlar's Catalyst | CaCO₃ | Lead Acetate, Quinoline | >95 |
| Palladium | BaSO₄ | Quinoline | >95 |
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~5-10 wt%) to a round-bottom flask.
-
Add a solvent such as ethanol or hexane, followed by 2-methyl-3-hexyne (1.0 eq).
-
Add a small amount of quinoline (optional, can improve selectivity).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by GC or NMR, being careful to stop the reaction once the alkyne is consumed to prevent over-reduction.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Caption: Decision-making workflow for the selective hydrogenation of an alkyne.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating cis- and trans-2-Methyl-3-hexene using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and stereochemistry of atoms. This guide provides a comparative analysis of the NMR spectra of cis- and trans-2-Methyl-3-hexene, enabling their unambiguous differentiation.
Key Differentiating Factors in NMR
The primary NMR parameters that distinguish between cis and trans isomers of 2-Methyl-3-hexene are the vicinal coupling constants (³J) in ¹H NMR and the chemical shifts of the allylic carbons in ¹³C NMR, a phenomenon known as the γ-gauche effect.
¹H NMR Spectroscopy: The Decisive Role of Coupling Constants
The most definitive method for assigning the stereochemistry of the double bond in alkenes is through the analysis of the coupling constant between the vinylic protons (the hydrogens attached to the double-bonded carbons).
-
trans-Isomer: In the trans configuration, the vinylic protons are anti-periplanar, resulting in a large coupling constant, typically in the range of 11-18 Hz .[1]
-
cis-Isomer: In the cis configuration, the vinylic protons are syn-periplanar, leading to a smaller coupling constant, generally between 6-15 Hz .[1]
This significant difference in the magnitude of the coupling constant provides a clear and reliable distinction between the two isomers.
¹³C NMR Spectroscopy: The γ-Gauche Effect
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms are influenced by their steric environment. The γ-gauche effect describes the shielding (upfield shift) of a carbon atom due to a gauche interaction with a substituent three bonds away. This effect is particularly useful for differentiating cis and trans isomers.
-
cis-Isomer: The allylic methyl group (C2) and the ethyl group (C5) are in a pseudo-gauche arrangement. This steric compression leads to a shielding effect, causing the signals for the allylic carbons to appear at a lower chemical shift (further upfield) .
-
trans-Isomer: The substituents are on opposite sides of the double bond, minimizing steric interactions. Consequently, the allylic carbons are less shielded and their signals appear at a higher chemical shift (further downfield) compared to the cis isomer.
Comparative NMR Data
The following table summarizes the expected and reported ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for cis- and trans-2-Methyl-3-hexene.
| Isomer | Nucleus | Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| cis | ¹H | Olefinic H | ~5.2 - 5.5 | ~10-12 |
| ¹³C | C3 (Olefinic) | ~125-130 | ||
| C4 (Olefinic) | ~130-135 | |||
| C2 (Allylic) | Shielded (Upfield shift) | |||
| C5 (Allylic) | Shielded (Upfield shift) | |||
| trans | ¹H | Olefinic H | ~5.2 - 5.5 | ~15-18 |
| ¹³C | C3 (Olefinic) | ~125-130 | ||
| C4 (Olefinic) | ~130-135 | |||
| C2 (Allylic) | Deshielded (Downfield shift) | |||
| C5 (Allylic) | Deshielded (Downfield shift) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The key diagnostic feature is the relative difference between the isomers.
Visualization of Key NMR Differentiation Principles
Caption: Differentiating Isomers using NMR.
Experimental Protocol: NMR Sample Preparation for Volatile Liquids
Given the volatile nature of 2-methyl-3-hexene, careful sample preparation is crucial to obtain high-quality NMR spectra.
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vial for sample dissolution
-
NMR tube caps
Procedure:
-
Sample Dissolution: In a clean, dry vial, dissolve approximately 5-10 mg of the 2-methyl-3-hexene isomer in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.
-
Capping: Immediately cap the NMR tube to prevent evaporation of the volatile sample and solvent.
-
Temperature Considerations: For highly volatile samples, it may be beneficial to cool the sample and solvent before and during preparation to minimize evaporation.
-
Degassing (Optional): For very high-resolution experiments, degassing the sample to remove dissolved oxygen can be performed using the freeze-pump-thaw method. However, for routine analysis, this is often not necessary.
By carefully analyzing the vicinal coupling constants in the ¹H NMR spectrum and the chemical shifts of the allylic carbons in the ¹³C NMR spectrum, researchers can confidently and accurately differentiate between the cis and trans isomers of 2-Methyl-3-hexene.
References
A Comparative Analysis of cis-2-Methyl-3-hexene and Other Hexene Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and reactivity of isomeric compounds is paramount. This guide provides a detailed comparative analysis of cis-2-Methyl-3-hexene and other selected hexene isomers, supported by experimental data and detailed analytical protocols.
Hexenes, with the general formula C₆H₁₂, are a class of unsaturated hydrocarbons containing one carbon-carbon double bond. They exist as numerous constitutional and geometric isomers, each exhibiting unique physical and chemical characteristics. This guide focuses on this compound and provides a comparative overview of its properties against its trans isomer and other representative hexene isomers, including linear and branched structures.
Isomer Landscape of Hexene
There are 13 constitutional isomers of hexene, which can be further differentiated into geometric (cis/trans or E/Z) and, in some cases, optical (R/S) isomers.[1] These isomers can be broadly categorized as linear hexenes (1-hexene, 2-hexene, 3-hexene) and various branched isomers (methylpentenes and dimethylbutenes).[1][2] The position of the double bond and the arrangement of alkyl groups significantly influence their physical properties and chemical reactivity.
Physical Properties: A Tabular Comparison
The structural variations among hexene isomers lead to distinct differences in their physical properties. Generally, branching tends to lower the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. Among geometric isomers, the cis isomer often has a slightly higher boiling point than the trans isomer due to a small dipole moment.[3]
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| This compound | 86.05[4] | -124.4 (estimate)[4] | 0.69[4] | 1.399[4] | |
| trans-2-Methyl-3-hexene | 86[5] | -142[5] | 0.714[6] | Not Available | |
| 1-Hexene | 63.48[1] | -139.76[1] | 0.673[7] | 1.388[8] | |
| (Z)-2-Hexene (cis) | 68.8[1] | -141.11[1] | 0.6824 (at 25°C)[1] | 1.3979[1] | |
| (E)-2-Hexene (trans) | 67.9[1] | -133[1] | 0.6733 (at 25°C)[1] | 1.3936[1] | |
| (Z)-3-Hexene (cis) | 66.4[1] | -137.8[1] | 0.6778[1] | 1.3947[1] | |
| (E)-3-Hexene (trans) | 67.1[1] | -115.4[1] | 0.6772[1] | 1.3943[1] | |
| 2-Methyl-1-pentene | 61[9] | -136[9] | 0.682[9] | 1.392[9] | |
| 2,3-Dimethyl-1-butene | Not Available | Not Available | Not Available | Not Available | |
| 3,3-Dimethyl-1-butene | Not Available | Not Available | Not Available | Not Available | |
| 2,3-Dimethyl-2-butene | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
Accurate identification and differentiation of hexene isomers are crucial in research and industrial applications. Gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.
Gas Chromatography (GC) Analysis of Hexene Isomers
Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time of each isomer is a key identifier.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for the analysis of hydrocarbons.[5][10]
-
Column: A high-resolution capillary column is essential for separating closely related isomers. A nonpolar stationary phase, such as squalane, or a polar stationary phase, like Carbowax 20M, can be used depending on the specific separation requirements.[11][12] For complex mixtures of C6 isomers, a PoraPLOT Q column has been shown to be effective.[13]
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[10]
-
Injection: A small volume of the sample (typically 1 µL), either neat or diluted in a volatile solvent like pentane, is injected into the heated injection port.
-
Temperature Program: The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the elution of all components. A typical program might start at 40°C, hold for 5 minutes, and then ramp at 5°C/min to 150°C.
-
Detection: The FID provides a sensitive response to hydrocarbons.
-
Data Analysis: The retention times and peak areas of the eluting isomers are recorded. Comparison of retention times with those of known standards allows for isomer identification.
References
- 1. Hexene - Wikipedia [en.wikipedia.org]
- 2. docbrown.info [docbrown.info]
- 3. ICSC 0490 - 1-HEXENE [inchem.org]
- 4. guidechem.com [guidechem.com]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. 4-Methyl-1-pentene(691-37-2) 1H NMR [m.chemicalbook.com]
- 7. 1-Hexene - Wikipedia [en.wikipedia.org]
- 8. 1-己烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-methylpent-1-ene [stenutz.eu]
- 10. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. vurup.sk [vurup.sk]
- 12. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Structural Validation of cis-2-Methyl-3-hexene: A Comparative Analysis of Spectroscopic Methods
Introduction
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. For simple, non-crystalline organic compounds such as cis-2-Methyl-3-hexene, X-ray crystallography is not a feasible technique for structural validation due to the inherent difficulty in obtaining a single crystal suitable for diffraction. Instead, a combination of spectroscopic methods provides the necessary data to elucidate and confirm the molecular structure with high confidence. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural validation of this compound, presenting expected data and outlining the experimental protocols for each technique.
Comparative Data for Spectroscopic Analysis
The following table summarizes the expected data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry for the structural confirmation of this compound.
| Spectroscopic Technique | Parameter | Expected Value/Observation for this compound | Structural Inference |
| ¹H NMR | Chemical Shift (δ) & Multiplicity | ~5.2-5.5 ppm (multiplet, 2H) | Olefinic protons (-CH=CH-) |
| ~2.0-2.2 ppm (multiplet, 1H) | Allylic proton (-CH(CH₃)-) | ||
| ~1.9-2.1 ppm (quartet, 2H) | Allylic protons (-CH₂-CH₃) | ||
| ~0.9-1.1 ppm (doublet, 3H) | Methyl protons (-CH(CH₃)-) | ||
| ~0.8-1.0 ppm (triplet, 3H) | Methyl protons (-CH₂-CH₃) | ||
| Coupling Constant (J) | ~10-12 Hz for olefinic protons | cis configuration of the double bond | |
| ¹³C NMR | Chemical Shift (δ) | ~125-135 ppm (2 carbons) | Olefinic carbons (-C=C-) |
| ~30-40 ppm | Allylic methine carbon (-CH(CH₃)-) | ||
| ~20-30 ppm | Allylic methylene carbon (-CH₂-CH₃) | ||
| ~15-25 ppm | Methyl carbon (-CH(CH₃)-) | ||
| ~10-15 ppm | Methyl carbon (-CH₂-CH₃) | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3000-3020 cm⁻¹ (weak to medium) | =C-H stretching |
| ~1650-1660 cm⁻¹ (weak) | C=C stretching (characteristic of a non-conjugated cis-alkene) | ||
| ~690-730 cm⁻¹ (strong) | =C-H out-of-plane bending for cis-disubstituted alkenes | ||
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | m/z = 98 | Molar mass of C₇H₁₄ |
| Key Fragmentation Peaks | m/z = 83, 69, 55, 41 | Characteristic fragmentation pattern of a heptene isomer, loss of alkyl fragments |
Experimental Protocols
A detailed methodology for each of the key spectroscopic techniques is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to set include the number of scans (typically 8-16 for a concentrated sample), relaxation delay, and acquisition time. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0 ppm). Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution can be prepared by dissolving the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).
-
Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the salt plates (and solvent, if used) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted by the instrument's software.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the molecules are bombarded with high-energy electrons (Electron Ionization, EI), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value. The molecular ion peak corresponds to the molar mass of the compound, and the fragmentation pattern provides structural clues.
Visualized Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for combining data from multiple spectroscopic techniques to confirm the structure of this compound.
Caption: Workflow for the structural elucidation of this compound.
A Comparative Analysis of the Reactivity of cis- and trans-2-Methyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of cis- and trans-2-Methyl-3-hexene. The isomers' stability and reactivity in key alkene reactions—hydrogenation, halogenation, and epoxidation—are examined, supported by available experimental data and established chemical principles.
Executive Summary
In general, trans-alkenes are thermodynamically more stable than their cis-counterparts due to reduced steric strain. This fundamental principle governs the relative reactivity of the isomers of 2-Methyl-3-hexene. The cis-isomer, being less stable, possesses higher ground-state energy and is therefore generally more reactive towards electrophilic addition reactions. This guide will delve into the quantitative and mechanistic aspects of this reactivity difference.
Data Presentation
Table 1: Thermodynamic Stability and Heat of Hydrogenation
The heat of hydrogenation (ΔH°hydrog) is a direct measure of the stability of an alkene. A more negative value indicates a less stable alkene, as more heat is released upon its conversion to the corresponding alkane.
| Alkene | Isomer | Heat of Hydrogenation (kJ/mol) | Reference |
| 2-Methyl-3-hexene | trans | -115.3 ± 0.3 | --INVALID-LINK-- |
| 2-Methyl-3-hexene | cis | No direct data available. Estimated to be more negative than the trans-isomer. | - |
| 2,2,5,5-Tetramethyl-3-hexene | trans | -113 | [1] |
| 2,2,5,5-Tetramethyl-3-hexene | cis | -154 | [1] |
| 2-Butene | trans | -115 | [2][3] |
| 2-Butene | cis | -119 | [2][3] |
Note: The significant difference in the heat of hydrogenation for the cis- and trans-isomers of 2,2,5,5-tetramethyl-3-hexene, a structurally analogous compound with bulky tert-butyl groups, highlights the substantial steric strain in the cis-isomer, leading to lower stability and higher reactivity.
Reactivity Comparison
Hydrogenation
Catalytic hydrogenation of alkenes is a syn-addition reaction that converts the double bond to a single bond. The less stable cis-2-Methyl-3-hexene is expected to have a higher rate of hydrogenation compared to the trans-isomer because it starts at a higher energy level.
Logical Relationship: Stability and Reactivity in Hydrogenation
References
Gas chromatography retention time comparison of hexene isomers
For Researchers, Scientists, and Drug Development Professionals
The separation and identification of hexene isomers are critical in various fields, including petrochemical analysis, polymer chemistry, and fragrance development. Gas chromatography (GC) is the premier analytical technique for this purpose, offering high-resolution separation based on the subtle physicochemical differences between these structural and geometric isomers. This guide provides a comparative analysis of hexene isomer retention times, supported by experimental data and detailed protocols.
Comparative Data of Hexene Isomers
The retention time of a compound in gas chromatography is primarily influenced by its volatility and its interaction with the stationary phase of the GC column. For nonpolar columns, which are commonly used for hydrocarbon analysis, the elution order of nonpolar compounds like hexene isomers is predominantly determined by their boiling points. Compounds with lower boiling points are more volatile and thus travel faster through the column, resulting in shorter retention times.
The following table summarizes the boiling points of several common hexene isomers, which serves as a strong predictor of their elution order on a nonpolar stationary phase.
| Isomer Name | Structure | Boiling Point (°C) | Expected Elution Order (Lowest to Highest Retention Time) |
| 1-Hexene | CH₂=CH(CH₂)₃CH₃ | 63.48 | 1 |
| (Z)-3-Hexene | cis-CH₃CH₂CH=CHCH₂CH₃ | 66.4 | 2 |
| (E)-3-Hexene | trans-CH₃CH₂CH=CHCH₂CH₃ | 67.1 | 3 |
| (E)-2-Hexene | trans-CH₃CH=CHCH₂CH₂CH₃ | 67.9 | 4 |
| (Z)-2-Hexene | cis-CH₃CH=CHCH₂CH₂CH₃ | 68.8 | 5 |
Data sourced from multiple references.[1][2]
Note: While boiling point is the primary factor, molecular shape and polarity can also influence retention. For instance, cis isomers, being slightly more polar than trans isomers, may exhibit stronger interactions with stationary phases that have some degree of polarity, potentially altering the elution order compared to a purely nonpolar phase.[3]
Experimental Protocols
A robust gas chromatography method is essential for the successful separation of hexene isomers. The following protocol is a representative example for achieving high-resolution separation.
Objective: To separate and identify a mixture of hexene isomers using gas chromatography-mass spectrometry (GC-MS).
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm, 1.8 µm) or a similar G43 phase column is recommended for resolving hexane/hexene isomers from other solvents.[4] A Petrocol-DH 50.2 column (50.0 m x 0.20 mm) is also a suitable alternative for detailed isomer analysis.[5]
-
Carrier Gas: Helium (99.999% purity)
-
Syringe: 10 µL GC syringe
-
Vials: 2 mL amber glass vials with PTFE-lined septa
-
Reagents: Hexene isomer standards, n-hexane (as solvent)
GC-MS Method Parameters:
| Parameter | Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 5 minutes |
| Ramp Rate | 5 °C/min |
| Final Temperature | 120 °C, hold for 2 minutes |
| MS Detector | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35-200 m/z |
Procedure:
-
Sample Preparation: Prepare individual standards of each hexene isomer at a concentration of 100 ppm in n-hexane. Prepare a mixed standard containing all isomers at the same concentration.
-
Instrument Setup: Load the described GC-MS method and allow the system to equilibrate until a stable baseline is achieved.
-
Injection: Inject 1.0 µL of each standard and the mixed sample into the GC.
-
Data Acquisition: Acquire the chromatograms and mass spectra for each run.
-
Data Analysis: Identify the peaks in the mixed chromatogram by comparing their retention times and mass spectra to those of the individual standards.
Factors Affecting Hexene Isomer Separation
The successful separation of hexene isomers by gas chromatography is dependent on a number of interrelated factors. The logical relationship between these factors, from the fundamental properties of the isomers to the final chromatographic output, is illustrated in the diagram below.
Caption: Logical workflow of factors affecting GC retention time for hexene isomers.
References
A Comparative Guide to the Synthesis of cis-Alkenes: Benchmarking New Methods Against cis-2-Methyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of cis (or Z)-alkenes is a cornerstone of modern organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The geometric configuration of the double bond profoundly influences a molecule's biological activity and material properties. Consequently, the development of robust and highly selective methods for accessing cis-alkenes is of paramount importance. This guide provides a comparative overview of established and emerging synthetic methodologies for cis-alkene formation, using cis-2-methyl-3-hexene as a model target. We present a critical analysis of performance based on experimental data for analogous systems, detailed experimental protocols, and a clear visualization of the synthetic strategies.
Comparison of Synthetic Methods for cis-Alkenes
The synthesis of cis-alkenes has traditionally been dominated by the partial hydrogenation of alkynes. However, recent advancements have introduced a variety of new catalytic systems that offer improved selectivity, functional group tolerance, and environmental compatibility. The following tables summarize the performance of several key methods in the synthesis of cis-alkenes, using data from analogous substrates due to the limited availability of direct comparative studies on this compound.
Table 1: Comparison of Alkyne Semi-Hydrogenation Methods for cis-Alkene Synthesis
| Method | Catalyst/Reagent | Substrate | Yield (%) | cis/trans (Z/E) Ratio | Reaction Conditions | Reference |
| Traditional Method | ||||||
| Lindlar Hydrogenation | Pd/CaCO₃, Pb(OAc)₂, Quinoline | 2-Hexyne | ~88 | >95:5 | H₂ (1 atm), Hexane, RT | General[1] |
| Modern Methods | ||||||
| Nickel Nanoparticles | Ni-NPs in [BMIM]NTf₂ | 4-Octyne | 82 | >98:2 | 40 °C, 1-4 bar H₂ | [2] |
| Cobalt-catalyzed Hydrogenation | (PCNHCP)Co(N₂) | 5-Decyne | >99 | >99:1 | 1 bar H₂, THF-d₈, RT, 6 min | |
| Zinc-catalyzed Hydrogenation | Zinc-Anilide Complex | Diphenylacetylene | >80 | >99:1 | 145 °C, 23 bar H₂ | [3] |
| Iron-catalyzed Hydrosilylation | NHC Iron(II) piano-stool complexes | Internal aryl alkynes | High | Excellent Z-selectivity | Silanes as reducing agents |
Table 2: Wittig Reaction for cis-Alkene Synthesis
| Method | Ylide Type | Aldehyde/Ketone | Yield (%) | cis/trans (Z/E) Ratio | Reaction Conditions | Reference |
| Wittig Reaction | Non-stabilized | Benzaldehyde | 9-52 | Predominantly cis | n-BuLi, THF, -78 °C to RT | [4] |
| Wittig Reaction | Non-stabilized | Heptanal | 89-99 | 33:67 to 4:96 | Et₃P=CHMe, THF, 25 °C | [5] |
Note: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide structure and reaction conditions. Non-stabilized ylides generally favor the formation of the cis-alkene.[6][7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the semi-hydrogenation of an alkyne using a modern catalyst and a classic Wittig reaction for the synthesis of a cis-alkene.
Protocol 1: Cobalt-Catalyzed Z-Selective Semi-Hydrogenation of an Internal Alkyne
This protocol is adapted from a literature procedure for the highly Z-selective semi-hydrogenation of internal alkynes using a cobalt pincer complex.
Materials:
-
Internal alkyne (e.g., 2-methyl-3-hexyne) (0.15 mmol)
-
Cobalt(I) PCNHCP pincer catalyst (1.0 mol%)
-
Anhydrous THF-d₈ (400 μL)
-
Hydrogen gas (H₂) balloon (1 bar)
-
NMR tube with a J. Young valve
Procedure:
-
In a glovebox, the cobalt catalyst is weighed into an NMR tube equipped with a J. Young valve.
-
The internal alkyne is added to the NMR tube.
-
Anhydrous THF-d₈ is added to the NMR tube.
-
The NMR tube is sealed, removed from the glovebox, and connected to a hydrogen balloon.
-
The reaction mixture is stirred at room temperature under a 1 bar atmosphere of H₂.
-
The reaction progress is monitored by ¹H NMR spectroscopy until completion (typically < 1 h).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude cis-alkene, which can be further purified by column chromatography if necessary.
Protocol 2: cis-Selective Wittig Reaction for Alkene Synthesis
This protocol is a general procedure for the synthesis of a cis-alkene using a non-stabilized Wittig reagent. The synthesis of this compound would involve the reaction of the ylide derived from ethyltriphenylphosphonium bromide with 2-butanone.
Materials:
-
Ethyltriphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.0 eq) as a solution in hexanes
-
2-Butanone (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen) is charged with ethyltriphenylphosphonium bromide and anhydrous THF.
-
The suspension is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium is added dropwise to the suspension, resulting in the formation of a deep red or orange solution of the ylide. The mixture is stirred at this temperature for 1 hour.
-
A solution of 2-butanone in anhydrous THF is added dropwise to the ylide solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound. The cis/trans ratio can be determined by ¹H NMR or GC analysis.
Visualizing the Synthetic Workflow
A logical workflow is essential for planning and executing a comparative study of synthetic methods. The following diagram illustrates the key stages involved in benchmarking new synthetic methods for cis-alkene synthesis against an established target.
Caption: Workflow for benchmarking synthetic methods for cis-alkenes.
Signaling Pathways in Catalytic Cycles
Understanding the underlying mechanisms of these synthetic transformations is key to their optimization and further development. The following diagram illustrates a generalized catalytic cycle for the semi-hydrogenation of an alkyne to a cis-alkene.
Caption: Generalized catalytic cycle for alkyne semi-hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. juliethahn.com [juliethahn.com]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
A Comparative Guide to the Reactivity of cis-2-Methyl-3-hexene and Other Model Alkenes in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkene Reactivity in Common Organic Transformations
In the intricate world of reaction mechanism studies, the choice of a model compound is paramount to obtaining clear, interpretable, and generalizable results. cis-2-Methyl-3-hexene, a structurally defined branched alkene, serves as a valuable substrate for investigating the nuances of various organic reactions. Its cis-configuration and substitution pattern provide a unique platform to explore stereochemical and electronic effects on reactivity. This guide presents a comparative analysis of this compound against other model alkenes—specifically its trans-isomer, a linear isomer (1-heptene), and a more substituted isomer (2-methyl-2-hexene)—in three fundamental transformations: ozonolysis, epoxidation, and catalytic hydrogenation. The data presented herein, summarized from gas-phase and solution-phase studies, offers a quantitative basis for selecting the most appropriate model compound for your specific research needs.
Ozonolysis: Unraveling the Influence of Substitution and Stereochemistry on C=C Bond Cleavage
Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds, and the rate of this reaction is highly sensitive to the electronic and steric environment of the alkene. The following table summarizes the gas-phase ozonolysis rate constants for this compound and a selection of other model compounds.
Table 1: Gas-Phase Ozonolysis Rate Constants of Selected Alkenes at 298 K
| Compound | Structure | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| This compound | cis-CH₃CH(CH₃)CH=CHCH₂CH₃ | Data not available |
| trans-2-Methyl-3-hexene | trans-CH₃CH(CH₃)CH=CHCH₂CH₃ | Data not available |
| trans-2,2-Dimethyl-3-hexene | trans-(CH₃)₃CCH=CHCH₂CH₃ | (3.38 ± 0.12) x 10⁻¹⁷[1] |
| trans-2,5-Dimethyl-3-hexene | trans-CH₃CH(CH₃)CH=CHCH(CH₃)₂ | (2.71 ± 0.26) x 10⁻¹⁷[1] |
| cis-3-Hexenyl acetate | cis-CH₃CO₂(CH₂)₂CH=CHCH₂CH₃ | (5.5 ± 0.6) x 10⁻¹⁷[2] |
| 1-Heptene | CH₂=CH(CH₂)₄CH₃ | Data not available |
| 2-Methyl-2-hexene | CH₃C(CH₃)=CH(CH₂)₂CH₃ | Data not available |
Note: Direct experimental data for this compound and some other model compounds were not available in the searched literature. The provided data for related compounds allows for qualitative comparisons.
The available data indicates that the reactivity of alkenes towards ozone is influenced by the substitution pattern around the double bond. For instance, the presence of electron-donating alkyl groups generally increases the rate of ozonolysis. While a direct comparison for this compound is unavailable, the rate constants for the structurally similar trans-dimethyl-3-hexene isomers provide a benchmark for branched alkenes.[1] The higher reactivity of cis-3-hexenyl acetate compared to the dimethyl-3-hexene isomers suggests that electronic effects from substituents can play a significant role.[2]
Ozonolysis Product Distribution
The ozonolysis of unsymmetrical alkenes can theoretically lead to two pairs of carbonyl products, depending on the cleavage of the primary ozonide. For this compound, reductive work-up is expected to yield propanal and 2-butanone.
Expected Ozonolysis Products (Reductive Work-up)
| Alkene | Product 1 | Product 2 |
| This compound | Propanal | 2-Butanone |
| 1-Heptene | Formaldehyde | Hexanal |
| 2-Methyl-2-hexene | Acetone | Pentanal |
A study on the gas-phase ozonolysis of trans-2,2-dimethyl-3-hexene reported the formation of pivaldehyde and propionaldehyde with yields of (73.9 ± 7.3)% and (21.4 ± 2.8)%, respectively, indicating a preferential cleavage pathway.[1] This highlights the importance of considering product distribution in mechanistic studies.
Epoxidation: Stereospecific Oxygen Transfer
Epoxidation, often carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), is a stereospecific reaction where the stereochemistry of the starting alkene is retained in the epoxide product. The rate of epoxidation is influenced by the nucleophilicity of the double bond and steric hindrance.
Generally, cis-alkenes react faster than their trans-isomers in epoxidation reactions. This is attributed to the higher ground-state energy of the cis-isomer due to steric strain, which is relieved in the transition state leading to the epoxide.
Table 2: Qualitative Comparison of Epoxidation Reactivity
| Feature | This compound | trans-2-Methyl-3-hexene | 1-Heptene | 2-Methyl-2-hexene |
| Relative Reactivity | Higher | Lower | Moderate | Highest |
| Stereospecificity | Syn-addition, retains cis-stereochemistry | Syn-addition, retains trans-stereochemistry | Syn-addition | Syn-addition |
While specific kinetic data for the epoxidation of this compound was not found, the general trend of higher reactivity for more substituted and cis-alkenes is well-established. Therefore, 2-methyl-2-hexene is expected to be the most reactive due to the trisubstituted nature of its double bond, followed by this compound, then trans-2-methyl-3-hexene, and finally the terminal alkene, 1-heptene.
Catalytic Hydrogenation: The Role of Steric Hindrance in Surface Reactions
Catalytic hydrogenation of alkenes is a syn-addition of hydrogen across the double bond, typically catalyzed by metals like platinum, palladium, or nickel. The rate of this heterogeneous reaction is highly dependent on the ability of the alkene to adsorb onto the catalyst surface, making it sensitive to steric hindrance.
Less sterically hindered alkenes generally undergo hydrogenation at a faster rate. Furthermore, cis-alkenes, being less stable than their trans-counterparts, often exhibit higher rates of hydrogenation.
Table 3: Qualitative Comparison of Catalytic Hydrogenation Reactivity
| Feature | This compound | trans-2-Methyl-3-hexene | 1-Heptene | 2-Methyl-2-hexene |
| Relative Reactivity | Higher | Lower | Highest | Lowest |
Based on these principles, the terminal and least hindered alkene, 1-heptene, is expected to have the highest rate of hydrogenation. Between the geometric isomers, this compound should react faster than the more stable trans-2-methyl-3-hexene. The most substituted and sterically hindered alkene, 2-methyl-2-hexene, is predicted to have the lowest hydrogenation rate. Experimental data on a series of octene isomers using Wilkinson's catalyst supports this trend, showing that cis-isomers are more reactive than trans-isomers.[3][4]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the three key reactions discussed.
Ozonolysis of Alkenes in Solution with Reductive Work-up
This procedure outlines a typical laboratory-scale ozonolysis of an alkene followed by reductive work-up with dimethyl sulfide (DMS) and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Alkene (e.g., this compound)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Sudan Red 7B (indicator)
-
Nitrogen or Argon gas
-
Dry ice/acetone bath
Procedure:
-
Dissolve the alkene (e.g., 1 mmol) and a small amount of Sudan Red 7B indicator in a 1:1 mixture of anhydrous CH₂Cl₂ and MeOH in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a bubbler containing a potassium iodide solution to quench excess ozone.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. The reaction is complete when the solution turns from red to a persistent blue or colorless, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or argon for 10-15 minutes to remove any dissolved ozone.
-
Add dimethyl sulfide (1.5 mmol) dropwise to the cold solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for at least 2 hours.
-
The resulting solution containing the carbonyl products can be directly analyzed by GC-MS.
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the expected carbonyl products.
-
Injection: A small volume (e.g., 1 µL) of the reaction mixture is injected.
-
Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 10 °C/min to 250 °C.
-
Detection: Mass spectra of the eluting peaks are recorded and compared with a library of known spectra for product identification. Quantitative analysis can be performed using an internal standard.
Epoxidation of Alkenes with m-CPBA
This protocol describes the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA) and monitoring the reaction progress by thin-layer chromatography (TLC).
Materials:
-
Alkene (e.g., this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
Procedure:
-
Dissolve the alkene (e.g., 1 mmol) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.
-
Add m-CPBA (1.2 mmol) portion-wise to the stirred solution at 0 °C (ice bath).
-
Monitor the reaction progress by TLC. The disappearance of the starting alkene spot and the appearance of a new, more polar product spot indicates the formation of the epoxide.
-
Once the reaction is complete, quench the excess peroxy acid by adding a saturated solution of NaHCO₃.
-
Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude epoxide.
-
The product can be purified by column chromatography on silica gel if necessary.
Catalytic Hydrogenation of Alkenes
This procedure details the hydrogenation of an alkene using a palladium on carbon (Pd/C) catalyst and a hydrogen balloon.
Materials:
-
Alkene (e.g., this compound)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon
Procedure:
-
In a round-bottom flask, dissolve the alkene (e.g., 1 mmol) in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the alkene).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Leave the reaction mixture to stir vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry. The filter cake should be kept wet with solvent and disposed of properly.
-
Remove the solvent from the filtrate under reduced pressure to yield the hydrogenated product.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using the DOT language, illustrate the logical flow of the reactions and the relationships between the different model compounds.
Caption: Expected ozonolysis products of different model alkenes.
Caption: Factors influencing the relative reactivity of alkene isomers.
Caption: General experimental workflow for reaction mechanism studies.
Conclusion
The choice of a model compound significantly impacts the interpretation of reaction mechanism studies. This compound, with its defined stereochemistry and branching, offers a valuable platform for probing steric and electronic effects. This guide provides a comparative framework for its reactivity in ozonolysis, epoxidation, and catalytic hydrogenation against other model alkenes. While direct quantitative data for this compound is not always available, the established trends in alkene reactivity provide a strong basis for qualitative predictions. For researchers embarking on mechanistic studies, a careful consideration of the factors outlined in this guide—substitution, stereochemistry, and steric hindrance—will be crucial in selecting the most informative model compound and designing robust experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-Phase Ozone Reaction Kinetics of a Series of cis-3-Hexenyl Esters under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - Rate of catalytic hydrogenation of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
A Comparative Guide to the Purity of Synthesized cis-2-Methyl-3-hexene
For researchers and professionals in drug development and chemical synthesis, the isomeric purity of reagents and intermediates is paramount. This guide provides a comparative analysis of synthesized cis-2-Methyl-3-hexene and its primary stereoisomeric alternative, trans-2-Methyl-3-hexene. We present detailed experimental protocols for their synthesis and purification, alongside comparative analytical data to aid in the confirmation of product purity.
Introduction to Stereoisomeric Purity
In organic synthesis, particularly in the context of drug development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, can have a profound impact on its biological activity. Cis-trans isomerism, a form of stereoisomerism in alkenes, arises from the restricted rotation around a carbon-carbon double bond. The distinct spatial arrangement of substituents in cis and trans isomers can lead to significant differences in their physical, chemical, and biological properties. Therefore, the ability to synthesize and confirm the purity of a desired stereoisomer is a critical aspect of chemical research and development. This guide focuses on this compound, a model compound for studying stereoselective reactions, and its comparison with the trans isomer.
Experimental Protocols
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. To favor the formation of the cis isomer of 2-Methyl-3-hexene, a non-stabilized ylide is employed under salt-free conditions.
Materials:
-
sec-Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Propanal
-
Anhydrous diethyl ether
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon or nitrogen, suspend sec-butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the ylide solution to -78°C using a dry ice/acetone bath.
-
Slowly add propanal (1.0 equivalent) dropwise to the cooled ylide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Synthesis of trans-2-Methyl-3-hexene via Schlosser Modification of the Wittig Reaction
The Schlosser modification of the Wittig reaction is employed to favor the formation of the trans isomer. This method involves the in-situ generation of a β-oxido ylide, which is then protonated and eliminated to yield the trans-alkene.
Materials:
-
sec-Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Propanal
-
Phenyllithium (PhLi) in dibutyl ether (1.8 M)
-
tert-Butanol
-
Anhydrous diethyl ether
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow steps 1-6 for the synthesis of this compound to generate the initial adduct.
-
At -78°C, add a second equivalent of n-butyllithium to the reaction mixture to form the β-oxido ylide.
-
Slowly add a solution of tert-butanol (1.1 equivalents) in anhydrous diethyl ether to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Add phenyllithium (1.1 equivalents) to the reaction mixture and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Follow steps 9-12 from the cis synthesis protocol for workup and purification to obtain trans-2-Methyl-3-hexene.
Purity Confirmation: Analytical Methods
The purity and isomeric ratio of the synthesized 2-Methyl-3-hexene are best determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of alkene isomers.
Method:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
MS Detector:
-
Transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Scan range: m/z 35-200.
-
The cis and trans isomers will exhibit different retention times, with the more volatile cis isomer typically eluting first. The relative peak areas in the chromatogram can be used to determine the isomeric ratio and the overall purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and differentiation of cis and trans isomers.
Instrumentation:
-
NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Key Differentiating Features:
-
¹H NMR: The coupling constant (J-value) between the vinylic protons is the most diagnostic feature. For cis isomers, the ³J(H,H) coupling constant is typically in the range of 6-12 Hz, while for trans isomers, it is larger, in the range of 12-18 Hz.[1][2]
-
¹³C NMR: The chemical shifts of the allylic carbons can be indicative of the stereochemistry. In the cis isomer, steric compression (the gamma-gauche effect) often causes the allylic carbon signals to appear at a higher field (lower ppm value) compared to the trans isomer.
Comparative Data
The following table summarizes the expected analytical data for cis- and trans-2-Methyl-3-hexene.
| Property | This compound | trans-2-Methyl-3-hexene |
| Molecular Formula | C₇H₁₄ | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol | 98.19 g/mol |
| Boiling Point | ~86°C | ~93°C |
| GC Retention Time | Earlier elution | Later elution |
| ¹H NMR (Vinylic H) | δ ≈ 5.2-5.5 ppm, ³J(H,H) ≈ 10-12 Hz | δ ≈ 5.2-5.5 ppm, ³J(H,H) ≈ 15-17 Hz |
| ¹³C NMR (Allylic C) | Shifted upfield relative to trans | Shifted downfield relative to cis |
| ¹³C NMR (Vinylic C) | δ ≈ 125-135 ppm | δ ≈ 125-135 ppm |
Note: Exact NMR chemical shifts can vary depending on the solvent and spectrometer frequency. The key diagnostic feature is the coupling constant for ¹H NMR and the relative shifts for ¹³C NMR.
Visualizations
The following diagrams illustrate the experimental workflow for synthesis and purification, and a key reaction pathway for the synthesized alkene.
References
Safety Operating Guide
Proper Disposal of cis-2-Methyl-3-hexene: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of cis-2-Methyl-3-hexene, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental compliance. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to minimize risks associated with this flammable chemical.
Key Safety and Physical Properties
This compound is a colorless, flammable liquid that requires careful handling to prevent ignition and exposure.[1] Understanding its physical and chemical properties is the first step in ensuring safe laboratory practices.
| Property | Value |
| CAS Number | 15840-60-5[1][2][3][4] |
| Molecular Formula | C₇H₁₄[1][2] |
| Molecular Weight | 98.19 g/mol [3] |
| Boiling Point | 86 - 88.4 °C at 760 mmHg[1][2] |
| Density | 0.711 g/cm³[1][2][3] |
| Vapor Pressure | 69 mmHg at 25°C[1][2] |
| Flash Point | Data not available; treat as highly flammable |
| Refractive Index | 1.399 - 1.413[1][2] |
Detailed Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. This protocol outlines the necessary steps for its disposal as a hazardous waste.
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is required.
2. Waste Collection:
-
Container: Use a designated, properly labeled, and leak-proof waste container made of a material compatible with hydrocarbons. The container should have a secure screw cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Flammable Liquid," and the chemical name "this compound."
-
Segregation: Do not mix this compound waste with other waste streams, especially oxidizing agents or corrosive materials.
3. Accumulation and Storage:
-
Location: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that the waste container and any transfer equipment are properly grounded.
4. Disposal Procedure:
-
Licensed Contractor: Arrange for the disposal of the this compound waste through a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.
5. Spill Management: In the event of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Ignition Sources: Eliminate all sources of ignition.
-
Containment: Use a spill kit with absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling cis-2-Methyl-3-hexene
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling cis-2-Methyl-3-hexene. It includes operational and disposal plans with procedural, step-by-step guidance.
Quantitative Data Summary
Below is a summary of the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C7H14[1][2] |
| Molecular Weight | 98.19 g/mol [3][] |
| Boiling Point | 88.4°C at 760 mmHg[1][] |
| Melting Point | -124.4°C (estimate)[1][5] |
| Density | 0.711 g/cm³[1] |
| Vapor Pressure | 69 mmHg at 25°C[1] |
| Flash Point | Not available |
| Refractive Index | 1.3990[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is essential to ensure personal safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[6]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[6][7]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8][9]
Operational Plan: Handling and Storage
Handling:
-
Work Area Preparation: All work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[7][8][9]
-
Ignition Source Control: This compound is a flammable liquid. Ensure that there are no open flames, sparks, or hot surfaces in the vicinity. Use non-sparking tools and equipment.
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers and equipment are properly grounded and bonded during transfer.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for flammable liquids. This should include absorbent materials.
Storage:
-
Container: Store in a tightly sealed, properly labeled container. To further minimize vapor leakage, consider wrapping the cap threads with Teflon tape or using parafilm.[10]
-
Location: Store in a designated flammable liquid storage cabinet. The storage area should be cool, dry, and well-ventilated.
-
Segregation: Keep away from oxidizing agents and other incompatible materials.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
The disposal of this compound must be handled as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or paper towels, that come into contact with this compound should also be treated as hazardous waste and disposed of in an approved metal waste container with a self-closing lid.[11]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[11][12] Never pour flammable liquids down the drain.[12][13]
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. This compound|15840-60-5|lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 15840-60-5 | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. editverse.com [editverse.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. research.columbia.edu [research.columbia.edu]
- 9. justrite.com [justrite.com]
- 10. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 11. vinciresponse.co.uk [vinciresponse.co.uk]
- 12. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 13. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
